molecular formula C6H6N2O3 B1486903 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid CAS No. 34415-10-6

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B1486903
CAS No.: 34415-10-6
M. Wt: 154.12 g/mol
InChI Key: JCAQKHMWADMPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-6-oxo-1H-pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-3-7-4(6(10)11)2-5(9)8-3/h2H,1H3,(H,10,11)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAQKHMWADMPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187989
Record name 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34415-10-6
Record name 4-Pyrimidinecarboxylic acid, 6-hydroxy-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034415106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34415-10-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58348
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylic acid, 1,6-dihydro-2-methyl-6-oxo- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-oxo-1H-pyrimidine-6-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG7HU3CE8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: Synthesis, Characterization, and Structural Elucidation Prospects

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. While the definitive crystal structure of this specific molecule is not extensively documented in publicly accessible databases, this guide will delve into its molecular characteristics, plausible synthetic routes based on established pyrimidine chemistry, and the critical importance of its structural elucidation. We will explore the methodologies required for its synthesis, purification, and eventual crystallographic analysis, offering field-proven insights for researchers and drug development professionals.

Introduction to this compound

This compound, with the chemical formula C6H6N2O3, belongs to the pyrimidine class of heterocyclic compounds.[1] Pyrimidine derivatives are of significant interest due to their wide range of biological activities and applications as key building blocks in the synthesis of pharmaceutical agents.[2][3] The structural arrangement of a methyl group, a carbonyl function, and a carboxylic acid on the dihydropyrimidine ring suggests potential for diverse intermolecular interactions, making its solid-state structure a subject of scientific curiosity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC6H6N2O3PubChem CID: 135408677[1]
Molecular Weight154.12 g/mol PubChem CID: 295779 (Isomer)[4]
IUPAC NameThis compoundPubChem CID: 135408677[1]
PubChem CID135408677PubChem[1]

Synthetic Pathways and Methodologies

Proposed Synthetic Strategy

A plausible approach for the synthesis of the title compound would involve the condensation of a β-keto ester with acetamidine. The choice of starting materials is critical and would likely involve ethyl 2-methyl-4-oxo-4-(substituted)but-2-enoate and acetamidine hydrochloride. The reaction is typically catalyzed by an acid or a Lewis acid.

Experimental Protocol: A Generalized Approach

  • Reactant Preparation: Dissolve equimolar amounts of the selected β-keto ester and acetamidine hydrochloride in a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: Introduce a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid (e.g., copper triflate) to the reaction mixture.[5]

  • Reaction Conditions: The mixture is then refluxed for a period of 2-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

The diagram below illustrates a generalized workflow for the synthesis and crystallization of pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis S1 Reactant Mixing (β-keto ester + Acetamidine) S2 Catalyst Addition S1->S2 S3 Reflux S2->S3 S4 Reaction Monitoring (TLC) S3->S4 W1 Solvent Removal S4->W1 W2 Washing W1->W2 W3 Recrystallization W2->W3 A1 Single Crystal X-ray Diffraction W3->A1 A2 Spectroscopic Characterization (NMR, IR, MS) W3->A2

Caption: Generalized workflow for the synthesis, purification, and analysis of pyrimidine carboxylic acids.

The Importance of Crystal Structure Elucidation

Determining the single-crystal X-ray structure of this compound is paramount for a comprehensive understanding of its physicochemical properties and potential applications. The crystal structure would reveal:

  • Molecular Conformation: The precise three-dimensional arrangement of the atoms and functional groups.

  • Intermolecular Interactions: The nature and geometry of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the crystal packing.

  • Tautomeric Form: The predominant tautomer in the solid state, which can influence its chemical reactivity and biological activity.

This information is crucial for rational drug design, polymorphism screening, and the development of new materials with tailored properties.

The anticipated hydrogen bonding network in the crystal lattice is a key feature of interest. The carboxylic acid group, the pyrimidine ring nitrogens, and the carbonyl oxygen are all potential hydrogen bond donors and acceptors.

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1_1 N1-H N3_2 N3 N1_1->N3_2 N-H···N O6_2 C6=O N1_1->O6_2 N-H···O C4_1 C4-COOH O_carboxyl_2 O=C(OH) C4_1->O_carboxyl_2 O-H···O O6_1 C6=O

Caption: Potential hydrogen bonding interactions in the crystal lattice of this compound.

Challenges and Future Directions

The primary challenge in the study of this compound is the current lack of available experimental data, particularly its crystal structure. Future research should focus on:

  • Optimized Synthesis: Developing a reliable and high-yield synthesis protocol.

  • Single Crystal Growth: Exploring various crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization) with a range of solvents to obtain X-ray quality single crystals.

  • Full Characterization: Performing comprehensive spectroscopic (NMR, IR, Mass Spectrometry) and thermal (DSC, TGA) analyses to complement the crystallographic data.

  • Computational Modeling: Employing density functional theory (DFT) calculations to predict the molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental findings.

Conclusion

This compound represents a molecule with significant potential in various scientific domains. While its crystal structure remains to be elucidated, this guide has outlined the foundational knowledge and experimental strategies required to pursue this goal. The synthesis, purification, and structural analysis of this compound will undoubtedly contribute to a deeper understanding of pyrimidine chemistry and pave the way for the development of novel functional molecules.

References

An In-depth Technical Guide on the Putative Mechanism of Action of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid as a Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the hypothesized mechanism of action for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid as a potent modulator of the hypoxia-inducible factor (HIF) signaling pathway. While direct studies on this specific molecule are limited, its structural characteristics strongly suggest it functions as a prolyl hydroxylase domain (PHD) enzyme inhibitor. This guide provides a comprehensive overview of the HIF pathway, the biochemical consequences of PHD inhibition, and a detailed compendium of experimental protocols to validate this mechanism. By stabilizing HIF-α, this class of compounds effectively mimics a hypoxic response, leading to the transcriptional activation of genes crucial for erythropoiesis and iron metabolism. This document is intended to serve as a foundational resource for researchers investigating novel small molecule therapeutics for anemia and other ischemia-related pathologies.

Introduction: The Hypoxia-Inducible Factor Pathway as a Therapeutic Target

The cellular response to low oxygen availability (hypoxia) is a fundamental physiological process orchestrated by the master transcriptional regulator, Hypoxia-Inducible Factor (HIF). The HIF signaling cascade is implicated in a multitude of biological processes, including angiogenesis, glucose metabolism, and, most notably, erythropoiesis—the production of red blood cells[1][2]. In conditions such as chronic kidney disease (CKD), impaired production of the hormone erythropoietin (EPO) leads to anemia. Pharmacological stabilization of HIF presents a compelling therapeutic strategy to stimulate endogenous EPO production and correct this deficiency[3][4].

This compound belongs to a chemical class that suggests its potential as an inhibitor of HIF prolyl hydroxylase (PHD) enzymes, the key negative regulators of HIF stability. This guide will proceed under the well-supported hypothesis that its mechanism of action is centered on PHD inhibition.

The Core Mechanism: Regulation of HIF-α Stability

The HIF transcription factor is a heterodimer composed of a constitutively expressed HIF-β subunit and an oxygen-sensitive HIF-α subunit. The regulation of HIF activity is almost entirely dependent on the post-translational modification of the HIF-α subunit.

Normoxic Conditions: The Path to Degradation

Under normal oxygen levels (normoxia), HIF-α is continuously synthesized but rapidly targeted for destruction. This process is initiated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (primarily PHD1, PHD2, and PHD3)[5][6]. These enzymes hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-α[7].

This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is the substrate-recognition component of an E3 ubiquitin ligase complex[8][9][10]. The VHL complex then polyubiquitinates HIF-α, marking it for immediate degradation by the 26S proteasome[6][11]. Consequently, HIF-α levels remain low, and transcription of hypoxia-responsive genes is suppressed.

Hypoxia and PHD Inhibition: The Stabilization of HIF-α

In hypoxic conditions, the molecular oxygen required by PHD enzymes as a co-substrate becomes limited, leading to a sharp decrease in their catalytic activity[7][12]. Small molecule inhibitors, such as the subject of this guide is hypothesized to be, achieve the same effect by competitively binding to the active site of the PHD enzymes, often chelating the catalytic iron atom and preventing the binding of 2-oxoglutarate[13][14].

With PHD activity diminished, HIF-α is no longer hydroxylated and evades recognition by the VHL complex[6][11]. This allows newly synthesized HIF-α to accumulate in the cytoplasm and translocate to the nucleus. Inside the nucleus, it dimerizes with HIF-β and recruits transcriptional coactivators like p300/CBP[15][16]. This fully assembled HIF complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription[1].

HIF_Signaling_Pathway cluster_normoxia Normoxic Conditions (O₂ Present) cluster_hypoxia Hypoxia / PHD Inhibition HIF-α_N HIF-α PHD PHD Enzymes (Active) HIF-α_N->PHD OH-HIF-α Hydroxylated HIF-α (OH) PHD->OH-HIF-α Hydroxylation O2 O₂ O2->PHD VHL VHL E3 Ligase OH-HIF-α->VHL Proteasome Proteasome VHL->Proteasome Polyubiquitination Ub Ubiquitin Ub->VHL Degradation Degradation Proteasome->Degradation HIF-α_H HIF-α HIF-α_S Stabilized HIF-α HIF-α_H->HIF-α_S Accumulation Inhibitor 2-Methyl-6-oxo-1,6-dihydro- pyrimidine-4-carboxylic acid PHD_I PHD Enzymes (Inactive) Inhibitor->PHD_I Inhibition HIF_Complex HIF-α/HIF-β Complex HIF-α_S->HIF_Complex HIF-β HIF-β HIF-β->HIF_Complex HRE HRE HIF_Complex->HRE Gene_Transcription Target Gene Transcription (EPO, VEGF, etc.) HRE->Gene_Transcription

Figure 1: The HIF-α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Downstream Consequences of HIF Stabilization

The activation of the HIF transcriptional program initiates a cascade of events with significant therapeutic implications, particularly in the context of anemia.

Stimulation of Erythropoiesis

The most critical downstream effect is the robust transcription of the Erythropoietin (EPO) gene, primarily in the renal interstitial fibroblasts and to a lesser extent in hepatocytes[17][18][19]. HIF-2α is considered the principal regulator of EPO expression[17][18]. The resulting increase in circulating EPO stimulates the proliferation and differentiation of erythroid progenitor cells in the bone marrow, leading to an increased red blood cell mass and a rise in hemoglobin levels[20].

Modulation of Iron Homeostasis

Effective erythropoiesis is critically dependent on an adequate supply of iron. HIF stabilization orchestrates a coordinated improvement in iron availability for hemoglobin synthesis through several mechanisms[4][13]:

  • Hepcidin Suppression: HIF activation indirectly leads to the suppression of hepcidin, the master negative regulator of iron absorption and mobilization[21][22][23]. This occurs primarily through the stimulation of erythropoiesis, which increases the production of the hepcidin-suppressing factor erythroferrone[11]. Lower hepcidin levels result in increased cell surface expression of the iron exporter ferroportin on duodenal enterocytes and macrophages, enhancing dietary iron absorption and the release of recycled iron from stores[24].

  • Upregulation of Iron Transport Proteins: HIF directly upregulates the transcription of genes involved in iron transport, including duodenal cytochrome b (Dcytb), divalent metal transporter 1 (DMT1), and transferrin receptor[11].

Experimental Validation Protocols

To confirm that this compound acts as a HIF prolyl hydroxylase inhibitor, a series of in vitro and in vivo experiments are required.

In Vitro Assays

This assay directly measures the ability of the compound to inhibit the enzymatic activity of recombinant PHD2, the primary regulator of HIF-α in normoxia[5]. An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format is a common high-throughput method.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA). Prepare solutions of recombinant human PHD2, Fe(II) sulfate, L-ascorbic acid, 2-oxoglutarate (2-OG), and a biotinylated HIF-1α peptide substrate.

  • Compound Plating: Serially dilute the test compound in DMSO and add to a 384-well microplate.

  • Enzyme Addition: Add the PHD2 enzyme mixture (containing PHD2, Fe(II), and ascorbate) to the wells and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate mixture (biotinylated HIF-1α peptide and 2-OG) to initiate the reaction. Incubate for 10-20 minutes at room temperature.

  • Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA, AlphaLISA Acceptor beads (coated with an antibody recognizing hydroxylated proline), and Streptavidin-coated Donor beads.

  • Incubation and Reading: Incubate the plate in the dark for 60 minutes at room temperature to allow bead proximity signal to develop. Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis: The AlphaScreen signal is inversely proportional to PHD2 activity. Calculate percent inhibition and determine the IC50 value by fitting the data to a dose-response curve[5].

This assay confirms that the compound can stabilize HIF-1α protein in a cellular context.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HEK293) Treatment 2. Treat with Inhibitor Cell_Culture->Treatment Lysis 3. Cell Lysis (on ice) Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Ab (anti-HIF-1α) Blocking->Primary_Ab Secondary_Ab 9. Secondary Ab (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection & Imaging Secondary_Ab->Detection

Figure 2: Standard experimental workflow for Western blot analysis of HIF-1α.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa, HEK293, Hep3B) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of the test compound for 4-8 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., CoCl₂ or a known HIF-PHI)[25].

  • Cell Lysis: Work quickly on ice to prevent HIF-1α degradation. Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors[8][26].

  • Protein Quantification: Centrifuge lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay[25].

  • SDS-PAGE: Denature equal amounts of protein (30-50 µg) from each sample by boiling in Laemmli buffer. Separate proteins on a 7.5% SDS-polyacrylamide gel[27][28].

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[21].

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading[8].

This functional assay measures the transcriptional activity of the stabilized HIF complex.

Step-by-Step Methodology:

  • Transfection: Co-transfect cells (HEK293 are often used due to high transfection efficiency) with a firefly luciferase reporter plasmid containing multiple HREs and a control plasmid expressing Renilla luciferase (for normalization)[2][29][30].

  • Cell Plating and Treatment: After 24 hours, plate the transfected cells into a 96-well plate. Allow them to adhere, then treat with a dose range of the test compound for 16-24 hours[31].

  • Cell Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer[30].

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the inhibitor concentration to determine the EC50 value[20].

In Vivo Validation

To assess the therapeutic potential, a relevant animal model is crucial. A common model is the 5/6 nephrectomy (subtotal nephrectomy) in rats or mice, which leads to chronic kidney disease and subsequent anemia due to decreased EPO production[6][32]. Another established model uses transgenic mice where the renal EPO-producing cells are ablated, leading to a specific EPO-deficiency anemia[33][34].

Step-by-Step Methodology:

  • Model Induction: Establish the chosen model of renal anemia.

  • Compound Administration: Administer the test compound orally to the animals daily or on another optimized schedule for several weeks. Include a vehicle-treated control group.

  • Blood Sampling: Collect blood samples periodically (e.g., weekly) to monitor hematological parameters (hemoglobin, hematocrit, red blood cell count).

  • EPO Measurement (ELISA): At selected time points post-dosing (e.g., 6-8 hours), collect serum to measure EPO levels using a species-specific ELISA kit[7][9][12][24][35].

    • ELISA Protocol Summary:

      • Prepare standards, controls, and serum samples.

      • Add samples to wells of an antibody-coated microplate. Incubate for 2 hours.

      • Wash wells, then add a biotinylated detection antibody. Incubate for 1 hour.

      • Wash wells, then add streptavidin-HRP conjugate. Incubate for 1 hour.

      • Wash wells, and add a substrate solution (e.g., TMB). Incubate for 15-25 minutes.

      • Add a stop solution and read the absorbance at 450 nm.

      • Calculate EPO concentrations based on the standard curve[24].

  • Iron Metabolism Analysis: At the end of the study, collect serum and liver tissue to analyze markers of iron metabolism, such as serum iron, ferritin, transferrin saturation, and hepatic hepcidin expression (via qPCR).

Quantitative Data Summary

The potency of HIF-PHIs can vary significantly. The following table provides representative in vitro IC50 values for several well-characterized inhibitors against the three main PHD isoforms. This data serves as a benchmark for evaluating novel compounds.

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Molidustat480280450[13]
Daprodustat3.522.25.5[28]
Roxadustat-591-[28]
Vadadustat15.3611.837.63[28]
EnarodustatPotent inhibitor of all three isoforms (specific IC50 values not consistently reported)--[36][37]

Note: IC50 values are highly dependent on assay conditions, particularly the concentration of the co-substrate 2-oxoglutarate[13].

Conclusion

The proposed mechanism of action for this compound as a HIF prolyl hydroxylase inhibitor places it within a promising class of therapeutics for the treatment of anemia associated with chronic kidney disease and potentially other ischemic conditions. By inhibiting PHD enzymes, it is hypothesized to stabilize HIF-α, leading to a coordinated physiological response that includes increased endogenous erythropoietin production and improved iron availability. The experimental protocols detailed in this guide provide a robust framework for the validation of this mechanism, from direct enzyme inhibition and cellular target engagement to in vivo efficacy. Successful validation would position this compound as a valuable candidate for further preclinical and clinical development.

References

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrimidine derivatives are of paramount importance, constituting the core structure of nucleobases and a wide array of pharmacologically active molecules.[1][2] The compound 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (PubChem CID: 135408677) is a notable member of this class, featuring a reactive carboxylic acid moiety and a lactam system within its pyrimidine ring.[3]

Accurate structural elucidation and purity assessment are non-negotiable prerequisites for any meaningful research or development involving such compounds. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstone of this characterization process.[1] Each technique provides a unique and complementary piece of the structural puzzle, and together, they offer an unambiguous confirmation of molecular identity.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is designed not merely as a list of data points, but as a practical reference that explains the rationale behind the spectral features, offering field-proven insights into data acquisition and interpretation for researchers engaged in the synthesis and application of pyrimidine-based molecules.

Molecular Structure & Analytical Workflow

The structural integrity of a compound is the foundation of its function. The analytical workflow must be logical and systematic, beginning with the confirmation of the molecular weight and elemental formula by mass spectrometry, followed by the mapping of the carbon-hydrogen framework by NMR, and finally, the identification of functional groups by IR spectroscopy.

Caption: Molecular Structure of the Analyte.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MW_Confirm Molecular Weight & Formula Confirmation MS->MW_Confirm Provides m/z Framework C-H Framework Elucidation NMR->Framework Provides Chemical Shifts & Coupling Func_Group Functional Group Identification IR->Func_Group Provides Vibrational Frequencies Structure_Confirm Final Structure Confirmation MW_Confirm->Structure_Confirm Framework->Structure_Confirm Func_Group->Structure_Confirm

Caption: General Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this analysis, we will consider both ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical for compounds with acidic protons like carboxylic acids and amides. Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. Its polarity effectively solvates the molecule, and its ability to form hydrogen bonds with the analyte's -OH and -NH protons slows down their exchange rate, allowing them to be observed as distinct, albeit often broad, signals in the spectrum.[5][6] In contrast, solvents like CDCl₃ might lead to very broad or even unobservable acidic proton signals due to rapid exchange and dimer formation.[7]

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of DMSO-d₆. The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: A standard pulse sequence is sufficient. Ensure an adequate relaxation delay (e.g., 5 seconds) to allow for proper quantification of all proton signals, including the slowly relaxing quaternary carbon-adjacent protons.

  • Validation: The presence of the residual solvent peak for DMSO-d₆ at ~2.50 ppm serves as an internal calibration check.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.5 - 12.5Broad Singlet1HH -OOCThe carboxylic acid proton is highly deshielded and broadened due to hydrogen bonding and chemical exchange.[6][7]
~12.5 - 11.5Broad Singlet1HNH The lactam N-H proton is also deshielded and participates in hydrogen bonding, leading to a broad signal.[8]
~6.50Singlet1HC₅-H This vinyl proton is on an electron-deficient pyrimidine ring, adjacent to a carbonyl group, resulting in a downfield shift.
~2.35Singlet3HC₂-CHThe methyl group attached to the C=N bond of the pyrimidine ring typically appears in this region.[8]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides a direct count of the number of unique carbon atoms and information about their chemical nature (e.g., C=O, C=C, C-N, CH₃).[9] A proton-decoupled experiment is standard practice, which collapses all C-H coupling, resulting in a spectrum where each unique carbon appears as a single line. This simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9]

Experimental Protocol (Self-Validating System):

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) spectrometer.

  • Acquisition Parameters: Utilize a standard pulse-acquire sequence with broadband proton decoupling. A sufficient number of scans (several hundred to thousands) is necessary to achieve a good signal-to-noise ratio.

  • Validation: The solvent signal for DMSO-d₆ appears as a septet centered at ~39.5 ppm, confirming the field lock and providing a chemical shift reference.[5]

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~167C OOHCarboxylic acid carbonyl carbons are highly deshielded and typically resonate in the 165-185 ppm range.[10][11]
~162C₆=OThe lactam (amide) carbonyl carbon is also significantly deshielded, appearing in a region similar to the carboxylic acid.
~158C₂This carbon is attached to two electronegative nitrogen atoms, causing a strong downfield shift.
~150C₄A quaternary sp² carbon attached to nitrogen and part of a conjugated system.
~108C₅The sp² methine carbon is expected to be the most upfield of the ring carbons, influenced by its position between two sp² carbons.
~20C H₃Aliphatic methyl carbons are shielded and appear in the upfield region of the spectrum.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[12] The absorption of infrared radiation corresponds to specific vibrational modes (stretching, bending) of chemical bonds.

Expertise & Experience: For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is often superior to the traditional KBr pellet method. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the solid directly against a crystal (e.g., diamond or germanium). This avoids potential complications from moisture absorption associated with KBr.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Validation: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample analysis. The final spectrum is a ratio of the sample scan to the background scan, ensuring that atmospheric (CO₂, H₂O) and instrument-related absorptions are removed.

Predicted Characteristic IR Absorption Bands:

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupDescription
3300 - 2500O-H StretchCarboxylic AcidA very broad and strong absorption band, characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.[7]
~3200 - 3100N-H StretchLactam (Amide)A moderate, broad peak, often superimposed on the O-H stretch, corresponding to the N-H bond in the ring.
~3000 - 2850C-H StretchMethylAbsorption from the symmetric and asymmetric stretching of the C-H bonds in the methyl group.[13]
~1720C=O StretchCarboxylic AcidA very strong and sharp absorption due to the carbonyl of the carboxylic acid.[14]
~1670C=O StretchLactam (Amide)A very strong and sharp absorption for the amide carbonyl, typically at a slightly lower frequency than the acid carbonyl due to resonance.
1640 - 1550C=C, C=N StretchPyrimidine RingMultiple medium to strong bands resulting from the stretching vibrations within the heterocyclic aromatic ring.
1300 - 1200C-O StretchCarboxylic AcidA strong band associated with the C-O single bond stretching, coupled with O-H bending.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues that corroborate the proposed structure.[15]

Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, acidic molecule, often yielding a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[16] This is crucial for unambiguously determining the molecular weight. For fragmentation studies, Electron Ionization (EI) could also be used, which would provide a more complex fragmentation pattern that can be pieced together to confirm connectivity.[15] The fragmentation of carboxylic acids often involves characteristic losses of water (-18) and the carboxyl group (-45).[11]

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, possibly with a trace amount of formic acid (for positive ESI) or ammonia (for negative ESI) to promote ionization.

  • Instrumentation: Infuse the sample solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via a syringe pump.

  • Acquisition: Acquire the mass spectrum in both positive and negative ion modes. The high resolution allows for the determination of the exact mass, from which the elemental formula (C₆H₆N₂O₃) can be confirmed.

  • Validation: The instrument should be calibrated using a known standard immediately prior to analysis to ensure high mass accuracy (typically < 5 ppm).

Predicted Mass Spectrometry Data:

  • Calculated Exact Mass: 154.0378 g/mol for C₆H₆N₂O₃

  • ESI-MS (Positive Mode): Expect a strong peak for the protonated molecule [M+H]⁺ at m/z 155.0451.

  • ESI-MS (Negative Mode): Expect a strong peak for the deprotonated molecule [M-H]⁻ at m/z 153.0306.

Predicted EI Fragmentation Pattern:

m/z (Mass-to-Charge Ratio)Proposed FragmentRationale of Formation
154[C₆H₆N₂O₃]⁺˙Molecular ion (M⁺˙)
137[M - OH]⁺Loss of a hydroxyl radical from the carboxylic acid group.
126[M - CO]⁺˙Loss of carbon monoxide from the lactam carbonyl.
109[M - COOH]⁺Loss of the carboxylic acid radical, a common fragmentation pathway.[17]
81[C₄H₃N₂]⁺Subsequent loss of CO and H₂O from the molecular ion, leading to a fragment of the core pyrimidine ring.

Conclusion

The collective analysis of NMR, IR, and MS data provides a robust and unequivocal structural confirmation for this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, lactam, methyl), and mass spectrometry verifies the molecular weight and elemental composition. This guide serves as a comprehensive reference for researchers, providing not only the expected data but also the underlying scientific principles and experimental considerations necessary for high-integrity chemical analysis. The application of these self-validating protocols ensures that the data generated is reliable, reproducible, and serves as a solid foundation for any subsequent research and development endeavors.

References

A Technical Guide to the Solubility of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and drug development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a life-saving therapeutic. Among these, solubility stands as a cornerstone of a compound's developability, influencing everything from its bioavailability to its formulation possibilities. This guide provides an in-depth technical exploration of the solubility of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of physical chemistry and data from analogous structures to provide a robust predictive framework and detailed experimental protocols for its characterization. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to confidently assess and manage the solubility of this and similar compounds.

Molecular Structure and Physicochemical Properties: A Predictive Overview

This compound possesses a unique combination of functional groups that govern its solubility behavior. The presence of a carboxylic acid moiety immediately signals a pH-dependent solubility profile, while the pyrimidine ring, substituted with a methyl and an oxo group, contributes to its polarity and potential for intermolecular interactions.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This acidic functional group is the primary driver of aqueous solubility, particularly at pH values above its pKa. In its ionized form (-COO⁻), the molecule's polarity is significantly increased, enhancing its interaction with polar solvents like water.

  • Pyrimidine Core: The heterocyclic aromatic ring system contributes to the molecule's overall polarity. The nitrogen atoms can act as hydrogen bond acceptors, while the oxo group introduces a polar carbonyl function.

  • Methyl Group (-CH₃): This nonpolar substituent will slightly decrease aqueous solubility by increasing the hydrophobic surface area of the molecule.

  • Oxo Group (=O): The carbonyl group is a strong hydrogen bond acceptor, which can enhance interactions with protic solvents.

Based on these features, we can anticipate that this compound will exhibit limited solubility in nonpolar organic solvents and a pronounced pH-dependent solubility in aqueous media.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/BehaviorRationale
Molecular Weight 154.12 g/mol Calculated from the molecular formula C₆H₆N₂O₃.[1]
Aqueous Solubility Low at acidic pH, increasing significantly at neutral and alkaline pH.The carboxylic acid will be protonated at low pH, reducing polarity. Deprotonation at higher pH increases polarity and water solubility.
pKa Estimated to be in the range of 3-5.Carboxylic acids on heterocyclic rings typically have pKa values in this range. The precise value is influenced by the electron-withdrawing nature of the pyrimidine ring.[2][3]
Solubility in Organic Solvents Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol). Poorly soluble in nonpolar solvents (e.g., hexane, toluene).The polar functional groups will favor interaction with polar solvents.[4]
Melting Point Expected to be a high-melting solid.The potential for strong intermolecular hydrogen bonding and crystalline packing suggests a high melting point.

The Thermodynamics of Dissolution: A Deeper Dive

The process of dissolving a crystalline solid like this compound in a solvent is governed by the principles of thermodynamics. The overall free energy change (ΔG) of dissolution determines the solubility and is a balance between enthalpy (ΔH) and entropy (ΔS) changes.[5]

ΔG = ΔHsolution - TΔSsolution

  • Enthalpy of Solution (ΔHsolution): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[6] For a crystalline solid, a significant amount of energy, known as the lattice energy, is required to break the crystal lattice.[7] This is an endothermic process. The subsequent solvation of the molecules releases energy (solvation enthalpy), which is an exothermic process. The overall enthalpy of solution can be either endothermic or exothermic depending on the balance of these two energies.[8]

  • Entropy of Solution (ΔSsolution): The dissolution of a highly ordered crystalline solid into a disordered solution is generally accompanied by a large increase in entropy.[9] This favorable entropy change is a significant driving force for the dissolution process.

G cluster_solid Crystalline Solid cluster_solution Solution Solid Ordered Crystal Lattice (Low Entropy, Strong Intermolecular Forces) Solution Solvated Molecules (High Entropy, Solute-Solvent Interactions) Solid->Solution Dissolution Process ΔG = ΔH - TΔS G cluster_pH pH Scale cluster_form Molecular Form Low_pH Low pH (pH < pKa) pKa_point pH = pKa Protonated Predominantly Unionized (R-COOH) Low Aqueous Solubility High_pH High pH (pH > pKa) Equal 50% Ionized (R-COOH) / 50% Unionized (R-COO⁻) Deprotonated Predominantly Ionized (R-COO⁻) High Aqueous Solubility G A 1. Add Excess Solid to Solvent B 2. Equilibrate at Constant Temperature (e.g., 24-48h) A->B C 3. Separate Solid and Liquid Phases (Centrifuge/Filter) B->C D 4. Dilute Supernatant C->D E 5. Quantify Concentration (e.g., HPLC-UV) D->E F 6. Calculate Solubility E->F

References

The Genesis of a Core Heterocycle: A Technical Guide to the Discovery and History of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Importance of a Pyrimidine Scaffold

In the vast landscape of organic chemistry and drug discovery, the pyrimidine nucleus stands as a cornerstone of heterocyclic chemistry. Its presence in the fundamental building blocks of life, the nucleobases uracil, thymine, and cytosine, has perpetually fueled scientific inquiry into its derivatives. Among these, 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a seemingly simple molecule, holds a significant place as a versatile synthon and a molecule of latent biological potential. This technical guide delves into the historical context of its discovery, explores the foundational synthetic strategies that likely brought it into existence, and examines its physicochemical properties and evolving applications. While a singular, celebrated moment of "discovery" for this specific compound is not prominently documented in the annals of chemical history, its genesis is intrinsically linked to the pioneering work on pyrimidine synthesis in the late 19th and early 20th centuries.

A Historical Perspective: The Dawn of Pyrimidine Chemistry

The story of this compound begins not with its own synthesis, but with the broader exploration of the pyrimidine ring system. The systematic study of pyrimidines was initiated by Pinner in 1884 through his work on the condensation of ethyl acetoacetate with amidines.[1] This laid the groundwork for what would become a rich field of synthetic chemistry. The parent pyrimidine compound itself was first prepared by Gabriel and Colman in 1900.[1]

The synthesis of pyrimidine-4-carboxylic acid derivatives, such as the subject of this guide, is closely related to the chemistry of orotic acid (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid), a naturally occurring intermediate in the biosynthesis of pyrimidines. The structural similarity between orotic acid and its 2-methyl analog suggests that the early synthetic chemists working on pyrimidine derivatives would have logically explored such substitutions.

The Probable Synthetic Origins: A Tale of Two Reactions

Given the chemical structure of this compound, its initial synthesis most likely emerged from one of two classical and robust methods for pyrimidine ring formation: the Pinner synthesis or a variation of the Biginelli reaction.

The Pinner Synthesis: A Likely Progenitor

The Pinner synthesis, first described in the 1880s, involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with an amidine.[2][3] For the synthesis of this compound, the logical precursors would be acetamidine and a derivative of oxaloacetic acid, such as diethyl oxaloacetate.

Conceptual Pinner Synthesis Workflow:

Pinner_Synthesis acetamidine Acetamidine intermediate Cyclocondensation Intermediate acetamidine->intermediate + Base/Acid Catalyst diethyl_oxaloacetate Diethyl Oxaloacetate diethyl_oxaloacetate->intermediate product 2-Methyl-6-oxo-1,6-dihydro- pyrimidine-4-carboxylic acid intermediate->product Hydrolysis & Aromatization

Caption: Conceptual workflow of the Pinner synthesis for the target molecule.

The causality behind this experimental choice lies in its straightforward approach to constructing the pyrimidine core. The amidine provides the N-C-N fragment, while the β-ketoester supplies the C-C-C backbone. The initial condensation is followed by cyclization and subsequent hydrolysis of the ester group to yield the carboxylic acid. The elegance of the Pinner synthesis is its convergence, allowing for the rapid assembly of the heterocyclic system.

The Biginelli Reaction: An Alternative Classical Route

First reported by Pietro Biginelli in 1891, this one-pot, three-component reaction of an aldehyde, a β-ketoester, and urea (or a urea derivative) provides access to dihydropyrimidinones.[4][5] While the classical Biginelli reaction typically yields a different substitution pattern, modifications of this reaction using an amidine in place of urea could also lead to the desired product.

Conceptual Biginelli-like Synthesis Workflow:

Biginelli_Like_Synthesis cluster_reactants Reactants glyoxylic_acid Glyoxylic Acid Derivative reaction_pot One-Pot Reaction (Acid Catalyst) glyoxylic_acid->reaction_pot ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->reaction_pot acetamidine Acetamidine acetamidine->reaction_pot dihydropyrimidine Dihydropyrimidine Intermediate reaction_pot->dihydropyrimidine product 2-Methyl-6-oxo-1,6-dihydro- pyrimidine-4-carboxylic acid dihydropyrimidine->product Oxidation

Caption: Conceptual workflow of a Biginelli-like synthesis for the target molecule.

The trustworthiness of these classical methods is underscored by their century-long application in organic synthesis, providing reliable and predictable pathways to a vast array of pyrimidine derivatives.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its key identifiers and computed properties are summarized below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem[6]
Molecular Weight 154.13 g/mol PubChem[6]
CAS Number 34415-10-6PubChem[6]
IUPAC Name This compoundPubChem[6]
Synonyms 2-Methylorotic acid, 2-Methyl-4-carboxy-6-hydroxypyrimidinePubChem[6]
Melting Point >300 °C (decomposes)Commercial Suppliers
Solubility Sparingly soluble in water and common organic solventsGeneral knowledge

Modern Synthetic Approaches and Applications

While the classical syntheses provide a historical context, modern organic chemistry has introduced more efficient and versatile methods for preparing this compound and its derivatives. These often involve multi-component reactions under milder conditions, sometimes employing microwave irradiation or greener catalysts to improve yields and reduce reaction times.[7]

The primary utility of this compound in contemporary research and development lies in its role as a key intermediate for the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups—the carboxylic acid, the lactam moiety, and the methyl group—provides several handles for further chemical modification.

Derivatives of this compound have been investigated for a range of pharmacological activities, including their potential as:

  • Anticancer Agents: The pyrimidine scaffold is a common feature in many anticancer drugs, and modifications of this core structure are a constant focus of research.[8]

  • Antiviral and Antimicrobial Agents: The structural similarity to natural nucleobases makes pyrimidine derivatives prime candidates for the development of antiviral and antimicrobial drugs.

  • Enzyme Inhibitors: The ability to mimic natural substrates allows for the design of pyrimidine-based enzyme inhibitors for various therapeutic targets.

Experimental Protocol: A Representative Modern Synthesis

The following is a representative, generalized protocol for a modern laboratory-scale synthesis, drawing upon the principles of the Pinner reaction with contemporary techniques.

Objective: To synthesize this compound.

Materials:

  • Acetamidine hydrochloride

  • Diethyl oxaloacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (concentrated and dilute)

  • Activated carbon

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reactants: To the stirred solution, add acetamidine hydrochloride (1.0 equivalent) and stir for 30 minutes at room temperature. Subsequently, add diethyl oxaloacetate (1.0 equivalent) dropwise over 15 minutes.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Hydrolysis and Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add concentrated hydrochloric acid to hydrolyze the ester. Continue to reflux for an additional 2-3 hours.

  • Isolation of the Product: Cool the reaction mixture in an ice bath. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot water, treating with activated carbon to remove colored impurities. Filter the hot solution and allow it to cool slowly to obtain pure crystals of this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Self-Validation: The success of this protocol is validated at each step. The formation of the product can be tracked by TLC. The final product's identity is unequivocally confirmed by comparing its spectral data with known values or through detailed structural elucidation. The melting point of the purified compound should be sharp and consistent with reported values.

Conclusion: A Legacy of Synthesis and a Future of Discovery

This compound, while not a compound of household recognition, represents a significant link in the long chain of pyrimidine chemistry. Its historical roots are firmly planted in the foundational synthetic methodologies that opened up the world of heterocyclic chemistry. Today, it continues to serve the scientific community as a valuable building block in the quest for novel therapeutics. The journey of this molecule, from its probable origins in the late 19th or early 20th century to its current applications, is a testament to the enduring power of organic synthesis to create the tools necessary for advancing science and medicine.

References

A Technical Guide to the Therapeutic Potential of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a structural analog of the pyrimidine precursor orotic acid, presents a compelling starting point for therapeutic innovation. Its chemical architecture suggests a high probability of interaction with key metabolic enzymes. This guide synthesizes the available evidence and provides a scientifically grounded framework for investigating its potential as a modulator of dihydroorotate dehydrogenase (DHODH) and other metabolic targets. We will detail the mechanistic rationale, propose a comprehensive, multi-stage validation workflow, and provide actionable experimental protocols to empower researchers in the exploration of this compound's therapeutic utility in oncology and immunology.

Introduction: The Scientific Rationale

The quest for novel therapeutic agents often begins with compounds that bear structural resemblance to endogenous metabolites, suggesting a likelihood of specific interaction with metabolic enzymes. This compound falls squarely into this category. Its core dihydropyrimidine structure is analogous to key intermediates in the de novo pyrimidine biosynthesis pathway, a process fundamental to cell proliferation and survival.[1][2]

Rapidly dividing cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[3] The de novo synthesis pathway is therefore a critical and clinically validated target for therapeutic intervention in cancer and autoimmune diseases.[4][5] The central hypothesis of this guide is that this compound acts as a competitive inhibitor of a key enzyme in this pathway, offering a targeted approach to disrupting the proliferation of pathological cells.

Primary Therapeutic Target: Dihydroorotate Dehydrogenase (DHODH)

2.1. Mechanistic Grounding

Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[5][6] It catalyzes the oxidation of dihydroorotate to orotate, a crucial step for the eventual synthesis of uridine monophosphate (UMP).[7][8] Human DHODH is a mitochondrial enzyme that is an attractive drug target for treating diseases characterized by rapid cell proliferation.[4][5] Several DHODH inhibitors, such as Leflunomide and Brequinar, have been developed and clinically utilized for autoimmune disorders and investigated for oncology applications.[3][7][9]

The structural similarity of this compound to the DHODH substrate, dihydroorotate, and its product, orotate, provides a strong rationale for its potential as a competitive inhibitor. By occupying the enzyme's active site, the compound could block the synthesis of pyrimidines, leading to cell cycle arrest and inhibition of proliferation in highly dependent cells.

2.2. Visualization: Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine synthesis pathway and the proposed point of inhibition for this compound.

Pyrimidine_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane Glutamine Glutamine + Bicarbonate CP Carbamoyl Phosphate Glutamine->CP CPSII CA Carbamoyl Aspartate CP->CA ATCase DHO Dihydroorotate CA->DHO DHOase DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate UMP UMP -> dTMP, CTP (DNA/RNA Synthesis) Orotate->UMP UMPS Inhibitor 2-Methyl-6-oxo-1,6- dihydropyrimidine- 4-carboxylic acid Inhibitor->DHODH Inhibition

Caption: The de novo pyrimidine biosynthesis pathway, highlighting DHODH inhibition.

2.3. Experimental Validation Workflow

A tiered approach is essential to validate DHODH as the primary target. This workflow progresses from direct enzyme interaction to cellular effects and finally to on-target confirmation.

Validation_Workflow cluster_biochemical Tier 1: Biochemical Validation cluster_cellular Tier 2: Cellular Activity cluster_confirmation Tier 3: On-Target Confirmation Assay DHODH Enzymatic Inhibition Assay IC50 Determine IC50 Value Assay->IC50 Prolif Cell Proliferation Assay (e.g., Cancer cell lines) IC50->Prolif GI50 Determine GI50 Value Prolif->GI50 Rescue Uridine Rescue Experiment GI50->Rescue Confirmation Confirm On-Target Effect Rescue->Confirmation

Caption: A three-tiered workflow for validating DHODH as the therapeutic target.

Detailed Experimental Protocols

3.1. Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP-Based)

This spectrophotometric assay quantifies the compound's ability to inhibit recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[10][11][12]

  • Materials:

    • Recombinant human DHODH (transmembrane domain deleted)

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

    • L-Dihydroorotic acid (DHO), substrate

    • 2,6-dichloroindophenol (DCIP), electron acceptor

    • Coenzyme Q10

    • Test Compound: this compound

    • Positive Control: Brequinar or Leflunomide's active metabolite, A77 1726[5]

    • 96-well microplate, microplate spectrophotometer

  • Procedure:

    • Compound Preparation: Prepare a 10-point serial dilution of the test compound and positive control in DMSO.

    • Assay Setup: In a 96-well plate, add 2 µL of each compound dilution (or DMSO for vehicle control).

    • Enzyme Addition: Add 178 µL of a working solution of recombinant DHODH in Assay Buffer to each well.

    • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.[12]

    • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well. Final concentrations should be approximately 200-500 µM DHO, 120-200 µM DCIP, and 50-100 µM CoQ10.[10][12]

    • Measurement: Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.[11]

    • Data Analysis: Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration. Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the compound concentration (log scale) and fit the data using a non-linear regression model to determine the IC50 value.

3.2. Protocol 2: Cell Proliferation Assay

This protocol assesses the compound's effect on the growth of cancer cell lines known to be sensitive to DHODH inhibition (e.g., acute myeloid leukemia (AML) cell lines like HL-60 or THP-1).[5]

  • Materials:

    • Selected cancer cell line(s)

    • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

    • Test Compound and Positive Control (e.g., Brequinar)

    • Cell viability reagent (e.g., MTT, WST-1, or CCK-8)[13][14]

    • 96-well cell culture plates

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow attachment (for adherent cells) or stabilization.[10]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells (or 10 µL if using a 10x stock to minimize solvent effects). Include a vehicle control (medium with DMSO, final concentration <0.1%).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[10]

    • Viability Measurement: Add the cell viability reagent (e.g., 10 µL of MTT or WST-1 solution) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[11][13]

    • Data Readout: If using MTT, add solubilization solution (e.g., acid-isopropanol) and read absorbance.[13] If using WST-1/CCK-8, read absorbance directly. Use a microplate reader at the appropriate wavelength.

    • Data Analysis: Normalize the data to the vehicle control. Plot cell viability (%) against compound concentration (log scale) to determine the GI50 (concentration for 50% growth inhibition).

3.3. Protocol 3: Uridine Rescue Experiment

This is the critical experiment to confirm that the observed anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.[10] If the compound's effect is on-target, the addition of exogenous uridine should bypass the enzymatic block and restore cell proliferation.[15][16]

  • Procedure:

    • Follow the Cell Proliferation Assay protocol (3.2) exactly.

    • Parallel Setup: Prepare an identical, parallel 96-well plate.

    • Uridine Co-treatment: To this parallel plate, add the serial dilutions of the test compound as before, but ensure the medium used for dilution is supplemented with a high concentration of uridine (e.g., 100-200 µM).

    • Incubation and Measurement: Incubate and process both plates (with and without uridine) as described in the proliferation assay.

    • Data Analysis: Compare the GI50 curves from both plates. A significant rightward shift in the GI50 curve in the presence of uridine strongly indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.

Secondary & Exploratory Targets: Aminotransferases

While DHODH is the primary hypothesized target, the pyrimidine scaffold is versatile. Structurally related compounds have been reported to interact with other metabolic enzymes. For instance, inhibitors of aspartate aminotransferase (AST) , a key enzyme in amino acid metabolism, have been identified.[17][18][19][20] AST plays a crucial role in cellular energy and nitrogen metabolism, and its inhibition has been explored in contexts such as liver disease and cancer.[21]

A secondary investigation into the effect of this compound on AST activity could be warranted if:

  • The compound shows anti-proliferative effects in cell lines known to be less dependent on de novo pyrimidine synthesis.

  • The uridine rescue experiment fails to fully restore cell viability, suggesting additional mechanisms of action.

Validation would involve specific in vitro AST enzyme activity assays followed by cellular metabolomics to quantify changes in related amino acid pools (e.g., aspartate, glutamate).

Conclusion and Future Directions

This guide establishes a clear, evidence-based path for investigating the therapeutic potential of this compound. The primary hypothesis focuses on the inhibition of DHODH, a high-value target in oncology and immunology. The provided experimental workflows and detailed protocols offer a rigorous framework for validating this hypothesis, from biochemical confirmation to cellular on-target engagement. Successful validation through this workflow would position this compound as a promising lead for further medicinal chemistry optimization and preclinical development. Subsequent studies should focus on structure-activity relationship (SAR) analysis to enhance potency and selectivity, as well as structural biology efforts (e.g., co-crystallization with DHODH) to elucidate the precise binding mode and guide future design iterations.

References

An In-Depth Technical Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus, a fundamental component of nucleic acids, has long been a cornerstone in the field of medicinal chemistry.[1] Its inherent drug-like properties and synthetic tractability have led to the development of a vast array of therapeutic agents with diverse biological activities.[2][3] Among the myriad of pyrimidine-based scaffolds, derivatives of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel treatments for a range of diseases, including cancer, inflammation, and microbial infections.[4][5][6]

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own research and development endeavors. The information presented herein is a synthesis of established synthetic methodologies, key structure-activity relationship (SAR) insights, and detailed protocols for biological evaluation, providing a solid foundation for the rational design and development of next-generation therapeutics based on this privileged core.

Synthetic Strategies: Mastering the Biginelli Reaction and its Modifications

The cornerstone of synthesizing the this compound core is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7][8] This acid-catalyzed reaction offers a straightforward and efficient route to highly functionalized dihydropyrimidinones.[9]

General Synthetic Workflow

The synthesis of the parent compound, this compound, and its derivatives typically follows the workflow illustrated below. The choice of starting materials, particularly the aldehyde and the β-ketoester, allows for the introduction of diverse substituents at various positions of the pyrimidine ring, enabling the exploration of structure-activity relationships.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Biginelli Reaction cluster_product Core Scaffold cluster_modification Further Derivatization cluster_final Final Product Aldehyde Aldehyde (R1-CHO) Reaction One-Pot Condensation (Acid Catalyst, e.g., HCl, BF3·OEt2) Aldehyde->Reaction BetaKetoester β-Ketoester (e.g., Ethyl Acetoacetate) BetaKetoester->Reaction Urea Urea or Thiourea Urea->Reaction DHPM Dihydropyrimidinone Derivative Reaction->DHPM Modification Functional Group Transformation DHPM->Modification FinalProduct Target Derivative Modification->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

The following protocol describes a general procedure for the synthesis of an ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative, which can be adapted for the synthesis of the core acid and other analogues.[10]

Materials:

  • Benzaldehyde

  • Ethyl acetoacetate

  • Urea

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in methanol.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the purified dihydropyrimidinone derivative.

Note: For the synthesis of the carboxylic acid, the corresponding ester can be subjected to hydrolysis under basic conditions (e.g., using NaOH or KOH) followed by acidification.

Therapeutic Potential and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of dihydropyrimidinone derivatives.[5] One of the key mechanisms of action for some of these compounds is the inhibition of the mitotic kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis in cancer cells.[4]

Structure-Activity Relationship Insights:

  • The nature and substitution pattern of the aromatic ring at the C4 position significantly influence anticancer activity.

  • Modifications at the N1 and N3 positions of the pyrimidine ring can modulate potency and selectivity.

  • Introduction of lipophilic groups can enhance cell permeability and overall efficacy.

Compound ClassTarget Cell Line(s)Reported Activity (IC50)Reference
5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesHuman cancer cell lines (A375, C32, DU145, MCF-7/WT)Varied, with some compounds showing significant growth inhibition[11]
Dihydropyrimidinone-dithiocarbamate hybridsA549 (lung carcinoma)Significant induction of apoptosis[12]
6-Methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterMCF7, MDA-MB-231, T47D (breast cancer)Reduced clonogenicity and colony formation[6]
Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. Derivatives of the 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid scaffold have shown promise as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), microsomal prostaglandin E2 synthase-1 (mPGES-1), and 5-lipoxygenase (5-LOX).[13][14]

Mechanism of Action: Derivatives have been designed as dual inhibitors of mPGES-1 and 5-LOX, leading to a significant reduction in the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] Some derivatives have also shown selective COX-2 inhibition, which is a desirable property for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14]

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Five_LOX 5-LOX Arachidonic_Acid->Five_LOX mPGES1 mPGES-1 COX2->mPGES1 Prostaglandins Prostaglandins (PGE2) mPGES1->Prostaglandins Leukotrienes Leukotrienes Five_LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Derivative Pyrimidine Derivative Derivative->COX2 Inhibition Derivative->mPGES1 Inhibition Derivative->Five_LOX Inhibition

Caption: Inhibition of key inflammatory pathways by pyrimidine derivatives.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of new antimicrobial agents. Pyrimidine derivatives have been investigated for their activity against a range of bacterial and fungal pathogens.[6]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (broth with microorganism and antibiotic) and a negative control (broth with microorganism and DMSO).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for hyperuricemia and gout.[7] Derivatives of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been identified as potent xanthine oxidase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range, comparable to the clinically used drug febuxostat.[7]

Compound ClassTarget EnzymeReported Activity (IC50)Reference
2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivativesXanthine Oxidase0.0181 µM to 0.5677 µM[7]

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. The straightforward and adaptable synthesis via the Biginelli reaction allows for the creation of diverse chemical libraries for biological screening. The demonstrated efficacy of its derivatives as anticancer, anti-inflammatory, and antimicrobial agents, as well as potent enzyme inhibitors, underscores the significant therapeutic potential of this compound class.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing computational modeling and X-ray crystallography to design more potent and selective inhibitors for specific biological targets.

  • Exploration of Novel Biological Targets: Screening of diverse libraries of these derivatives against a wider range of biological targets to uncover new therapeutic applications.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing their in vivo efficacy and safety.

By continuing to explore the rich chemistry and diverse biological activities of this compound derivatives, the scientific community is well-positioned to develop novel and effective therapies for a multitude of human diseases.

References

Methodological & Application

Synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Derivatives of the pyrimidine core are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] Specifically, 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex molecules. This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this valuable compound. The described methodology is based on the robust and well-established Pinner synthesis, a condensation reaction between a β-keto ester and an amidine.[3][4] The synthesis first yields an ester intermediate, which is subsequently hydrolyzed to the desired carboxylic acid. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations for experimental choices and comprehensive procedures for synthesis, purification, and characterization.

Chemical Reaction Overview

The synthesis of this compound is accomplished in two primary stages:

  • Step 1: Pinner Condensation - The reaction of ethyl acetoacetate with acetamidine hydrochloride in the presence of a base to form ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate.

  • Step 2: Saponification (Ester Hydrolysis) - The conversion of the ethyl ester intermediate to the final carboxylic acid product using a basic aqueous solution, followed by acidification.

Experimental Workflow Diagram

cluster_0 Step 1: Pinner Condensation cluster_1 Step 2: Saponification A Ethyl Acetoacetate + Acetamidine HCl C Reaction Mixture (Reflux) A->C Add to B Sodium Ethoxide in Ethanol B->C Add to D Cooling & Precipitation C->D Process E Filtration & Washing D->E Process F Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylate (Intermediate) E->F Yields G Intermediate Ester F->G Proceed to next step I Reaction Mixture (Heating) G->I Dissolve in H Aqueous NaOH H->I Add J Cooling & Acidification (HCl) I->J Process K Precipitation J->K Process L Filtration, Washing & Drying K->L Process M This compound (Final Product) L->M Yields

References

Application Notes and Protocols: The Medicinal Chemistry of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydropyrimidinone Scaffold as a Privileged Structure

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] Within this broad class, the dihydropyrimidinone (DHPM) moiety, particularly the scaffold represented by 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, has emerged as a "privileged structure." This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of a diverse array of therapeutic agents.

The versatility of the DHPM core stems from its unique arrangement of hydrogen bond donors and acceptors, as well as its capacity for functionalization at multiple positions. The carboxylic acid at the C4 position is a particularly valuable handle, allowing for the creation of extensive libraries of esters and amides, which can profoundly influence the compound's pharmacokinetic and pharmacodynamic properties. These derivatives have shown significant promise in a range of therapeutic areas, including oncology, virology, and metabolic diseases.[2][3]

This guide provides an in-depth exploration of the medicinal chemistry applications of this compound. It offers detailed protocols for its synthesis and derivatization, outlines its utility in targeting key biological pathways, and presents data that underscore its potential in drug discovery.

PART 1: Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical first steps in harnessing its therapeutic potential. The classical Biginelli reaction provides a robust and versatile method for constructing the central heterocyclic ring.[4]

Protocol 1: Synthesis of this compound

This protocol describes a typical acid-catalyzed Biginelli-type condensation. The choice of starting materials is crucial; ethyl acetoacetate provides the C5 and C6 carbons and the methyl group at C2 (after cyclization with acetamidine), while oxaloacetic acid provides the C4 carboxylic acid functionality.

Materials:

  • Ethyl acetoacetate

  • Urea

  • An appropriate aldehyde or keto-acid precursor

  • Ethanol or another suitable solvent

  • Acid catalyst (e.g., HCl, H₂SO₄)[4]

  • Reflux apparatus

  • Crystallization dishes

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts of ethyl acetoacetate, urea, and an appropriate aldehyde or keto-acid in ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the crude product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the pure this compound.[5]

Causality: The acid catalyst is essential for activating the aldehyde carbonyl group towards nucleophilic attack and for catalyzing the cyclization and dehydration steps that form the dihydropyrimidine ring. The choice of solvent and temperature is optimized to ensure sufficient reaction rates while minimizing side product formation.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis (Biginelli Reaction) cluster_derivatization Derivatization at C4-Carboxylic Acid cluster_screening Biological Screening A Ethyl Acetoacetate + Urea + Aldehyde/Keto-acid B Acid-Catalyzed Condensation & Cyclization A->B C This compound (Core Molecule) B->C D Amide Coupling (e.g., EDC, HATU) C->D E Esterification (e.g., DCC, Acid Catalysis) C->E F Amide Derivatives Library D->F G Ester Derivatives Library E->G H Anticancer Assays F->H I Antiviral Assays F->I J Enzyme Inhibition Assays F->J G->H G->I G->J

Caption: General workflow for synthesis and derivatization.

Protocol 2: Derivatization via Amide Coupling

The carboxylic acid moiety is an ideal handle for creating a diverse library of amides. This protocol uses a standard peptide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activator, 1-Hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Desired primary or secondary amine

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Stirring plate and magnetic stirrer

Step-by-Step Methodology:

  • Dissolution: Dissolve the core carboxylic acid (1 equivalent) in anhydrous DMF.

  • Activation: Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to form the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this intermediate to form an activated ester, which is less prone to side reactions and efficiently acylates the incoming amine. This two-step activation within a one-pot reaction ensures high yields and purity.[6]

PART 2: Applications in Medicinal Chemistry

Application 1: Anticancer Agents - Targeting Mitotic Kinesin Eg5

A significant body of research has identified DHPM derivatives as potent inhibitors of mitotic kinesin Eg5 (also known as KSP).[7][8] Eg5 is a motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a structure required for proper chromosome segregation during cell division.[8] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in cancer cells.[9]

Mechanism of Action: DHPM-based inhibitors, such as Monastrol, are allosteric inhibitors that bind to a pocket distinct from the ATP-binding site of Eg5.[9] This binding event prevents the conformational changes necessary for ATP hydrolysis and motor activity, effectively stalling the cell in mitosis.

Caption: Inhibition of Kinesin Eg5 by DHPM derivatives.

This protocol is used to assess the anticancer activity of synthesized DHPM derivatives by measuring their effect on cell viability.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer)[10][11]

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • DHPM derivative stock solutions in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the DHPM derivatives (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound TypeCell LineIC₅₀ (µM)Reference
Dihydropyrimidinone Derivative (D2)A549 (Lung)3.60[10]
5-Aryl-dihydropyridodipyrimidine (6b)HEPG-2 (Liver)6.9[12]
2,4-disubstituted-2-thiopyrimidineHCT-116 (Colon)58.2[4]
2,4-disubstituted-2-thiopyrimidinePC-3 (Prostate)65.8[4]
Application 2: Antiviral Agents - Targeting Capsid Assembly

The structural integrity of a virus is dependent on the proper assembly of its capsid, a protein shell that protects the viral genome. Small molecules that interfere with this process, known as capsid assembly modulators (CAMs), are a promising class of antiviral agents.[13] DHPM derivatives have been identified as potent CAMs, particularly against Hepatitis B Virus (HBV).[14]

Mechanism of Action: DHPM-based CAMs, such as heteroaryldihydropyrimidines (HAPs), bind to the core protein dimers of HBV. This binding induces a conformational change that misdirects assembly, leading to the formation of non-capsid polymers or empty capsids that are unable to package the viral genome, thus halting the replication cycle.[14][15]

This assay is a common method for screening compounds for activity against cytopathic viruses.[16]

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock

  • Cell culture medium

  • DHPM derivative stock solutions

  • 96-well plates

  • Microscope

Step-by-Step Methodology:

  • Cell Seeding: Seed host cells in 96-well plates and grow to sub-confluence.

  • Treatment and Infection: Add serial dilutions of the DHPM derivatives to the cells, followed by the addition of the virus at a known multiplicity of infection (MOI).

  • Incubation: Incubate the plates for 3-5 days, allowing the virus to replicate and cause a cytopathic effect (CPE), such as cell lysis or plaque formation.

  • CPE Scoring: Microscopically examine the cell monolayer and score the CPE in each well compared to untreated, infected controls and uninfected controls.

  • Data Analysis: Determine the EC₅₀ value (the concentration of the compound that protects 50% of the cells from virus-induced CPE). Concurrently, a cytotoxicity assay (like Protocol 3) should be run on uninfected cells to determine the CC₅₀ (50% cytotoxic concentration) and calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI indicates a more promising antiviral candidate.[16]

Compound TypeVirusActivityReference
4-undecyl-DHPM (4m)Punta Toro virusEC₅₀ = 3.2 µM[16]
DHPM Derivative (S-12)SARS-CoV-2IC₅₀ = 6.19 µM[17]
DHPM DerivativeM. tuberculosisMIC = 32-64 µg/ml[18]
Application 3: Metabolic Disease Modulation

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and is a key target for treating type 2 diabetes.[18][19] Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, improve insulin sensitivity. Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid have been designed as novel PPARγ activators.[19]

Mechanism of Action: Upon ligand binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the transcription of genes involved in glucose and lipid metabolism, such as GLUT4 (glucose transporter) and genes related to fatty acid uptake and storage, ultimately enhancing insulin sensitivity in adipose tissue, muscle, and liver.[9]

G Ligand DHPM Derivative (PPARγ Agonist) PPARg PPARγ Ligand->PPARg binds & activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE binds to Transcription Gene Transcription PPRE->Transcription initiates Genes Target Genes (e.g., GLUT4, Adiponectin) Transcription->Genes Response Improved Insulin Sensitivity & Glucose Uptake Genes->Response leads to

Caption: PPARγ activation pathway by DHPM derivatives.

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[14] Overproduction of uric acid leads to hyperuricemia and can cause gout. Allopurinol, a pyrimidine analog, is a clinically used XO inhibitor.[8] Recently, derivatives of 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid have been developed as highly potent XO inhibitors.

Mechanism of Action: These pyrimidine-based inhibitors act as competitive or mixed-type inhibitors, binding to the molybdenum center in the active site of XO.[14] Their structural resemblance to the natural substrate, xanthine, allows them to occupy the active site and prevent the conversion of xanthine to uric acid, thereby lowering serum uric acid levels.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability, primarily through the robust Biginelli reaction, combined with the strategic placement of a modifiable carboxylic acid group, provides an exceptional platform for generating chemical diversity. The demonstrated efficacy of its derivatives across oncology, virology, and metabolic diseases validates the continued exploration of this chemical space.

Future research should focus on leveraging combinatorial chemistry and high-throughput screening to explore the vast chemical space accessible from this core. Elucidating the precise structure-activity relationships for each target class will enable the design of more potent and selective agents. Furthermore, optimizing the pharmacokinetic properties of these compounds will be crucial for translating their in vitro potency into in vivo efficacy. The DHPM core, with its proven track record, is poised to remain a valuable starting point for the discovery of next-generation therapeutics.

References

The Pyrimidone Core in Modern Drug Discovery: Applications of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

For researchers, scientists, and drug development professionals, the search for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is a perpetual endeavor. The pyrimidine ring system, a cornerstone of medicinal chemistry, is one such scaffold. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. Within the vast landscape of pyrimidine derivatives, 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid stands out as a particularly valuable building block. Its inherent structural features—a reactive carboxylic acid handle, a methyl group for potential steric interactions, and a pyrimidone core capable of forming crucial hydrogen bonds—make it an attractive starting point for the synthesis of a wide array of therapeutic candidates. This guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols and mechanistic insights.

Core Applications in Therapeutic Areas

The utility of the this compound core and its derivatives spans multiple disease areas. The strategic modification of this scaffold has led to the discovery of potent modulators of key biological targets.

Metabolic Disorders: A New Generation of Antidiabetic Agents

A significant area of application for derivatives of this pyrimidone is in the development of treatments for type 2 diabetes. The thiazolidinedione class of drugs, such as pioglitazone, exert their glucose-lowering effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ). However, these drugs are associated with undesirable side effects. Consequently, there is a pressing need for novel PPARγ activators with improved safety profiles.

Derivatives of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, a closely related structure, have been designed as bioisosteric replacements for the thiazolidinedione headgroup.[1][2] These compounds have demonstrated high-affinity binding to PPARγ, with some exhibiting potency comparable to clinically used antidiabetic drugs.[1][2] The pyrimidone core acts as a crucial pharmacophore, mimicking the hydrogen bonding interactions of the thiazolidinedione ring within the PPARγ ligand-binding domain.

Workflow for Screening Pyrimidone Derivatives as PPARγ Agonists

PPARg_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies synthesis Synthesis of Pyrimidone Derivatives (e.g., Biginelli Reaction) purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification binding Radioligand Binding Assay (to determine binding affinity for PPARγ) purification->binding reporter PPARγ Reporter Gene Assay (to measure transcriptional activation) binding->reporter animal_model Streptozotocin-induced Diabetic Rat Model reporter->animal_model treatment Oral Administration of Lead Compounds animal_model->treatment glucose_monitoring Blood Glucose Monitoring treatment->glucose_monitoring

Caption: Workflow for the discovery and validation of pyrimidone-based PPARγ agonists.

Infectious Diseases: Novel Antimicrobial Agents

The pyrimidine scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of dihydropyrimidines have been synthesized and evaluated for their activity against a range of bacterial strains, including both Gram-positive and Gram-negative pathogens.[3] The mechanism of action can vary depending on the specific substitutions on the pyrimidine ring, but they often function by inhibiting essential bacterial enzymes. The synthesis of these compounds is frequently achieved through multicomponent reactions like the Biginelli reaction, which allows for a high degree of molecular diversity.[3][4]

Oncology: A Scaffold for Anticancer Drug Design

Certain derivatives of the tetrahydropyrimidine core have demonstrated promising activity as anticancer agents.[4] For instance, 6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester has been shown to reduce clonogenicity and soft agar colony formation in breast cancer cell lines.[4] The antioxidant properties of some of these derivatives may also contribute to their anticancer effects.[4]

Experimental Protocols

Protocol 1: Synthesis of Pyrimidone Derivatives via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides an efficient route to dihydropyrimidinones.[4][5] This protocol is a general guideline for the synthesis of a 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester derivative.

Materials:

  • Aromatic aldehyde (10 mmol)

  • Ethyl acetoacetate (12 mmol)

  • Urea (15 mmol)

  • Concentrated HCl (catalytic amount, e.g., 1 ml)

  • Acetonitrile (30 ml)

  • Ice-cold water

  • Methanol for recrystallization

Procedure:

  • Combine the aromatic aldehyde, ethyl acetoacetate, urea, and acetonitrile in a round-bottom flask.

  • Add the catalytic amount of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 3-5 hours at the appropriate temperature (e.g., 80-90°C).[6]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water and dry it.

  • Recrystallize the crude product from methanol to obtain the purified dihydropyrimidinone.

  • Characterize the final product using NMR, IR spectroscopy, and mass spectrometry.[5]

Logical Flow of the Biginelli Reaction

Biginelli_Reaction aldehyde Aromatic Aldehyde one_pot One-Pot Reaction aldehyde->one_pot acetoacetate Ethyl Acetoacetate acetoacetate->one_pot urea Urea urea->one_pot catalyst Acid Catalyst (e.g., HCl, BF3-OEt2) catalyst->one_pot workup Workup & Purification (Precipitation, Recrystallization) one_pot->workup product Dihydropyrimidinone Product workup->product

Caption: Simplified schematic of the one-pot Biginelli condensation reaction.

Protocol 2: In Vitro PPARγ Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of synthesized pyrimidone derivatives to the PPARγ receptor.

Materials:

  • Synthesized pyrimidone compounds

  • PPARγ ligand-binding domain (LBD) protein

  • Radiolabeled PPARγ agonist (e.g., [3H]-Rosiglitazone)

  • Scintillation vials

  • Filter plates

  • Scintillation counter

  • Assay buffer

Procedure:

  • Prepare serial dilutions of the test compounds and a known PPARγ agonist (positive control).

  • In a 96-well plate, add the PPARγ LBD protein, the radiolabeled ligand, and either the test compound, positive control, or vehicle (negative control).

  • Incubate the plate at room temperature for a specified period to allow for binding equilibrium to be reached.

  • Transfer the incubation mixture to a filter plate to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding (in the presence of a high concentration of unlabeled ligand) from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Quantitative Data Summary

The following table summarizes representative biological activities of pyrimidone derivatives based on the core structure.

Compound ClassTargetAssayResultReference
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivativesPPARγRadioligand Binding AssayHigh affinity, comparable to thiazolidinediones[1][2]
6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterAntioxidantDPPH AssayIC50 of 14.11 µM[4]
Dihydropyrimidine derivativesVarious BacteriaMinimum Inhibitory Concentration (MIC)Active against Gram-positive and Gram-negative strains[3]
6-methyl-4-(3-nitro-phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esterBreast Cancer CellsClonogenicity AssaySignificant reduction in colony formation[4]

Conclusion and Future Directions

This compound and its related structures represent a highly versatile and synthetically tractable scaffold for modern drug discovery. The demonstrated success in targeting nuclear receptors like PPARγ, along with promising activities in antimicrobial and anticancer research, underscores the immense potential of this pyrimidone core. The continued exploration of this chemical space, facilitated by efficient synthetic methodologies like the Biginelli reaction, is poised to yield a new generation of therapeutic agents with improved efficacy and safety profiles. Future research should focus on elucidating the structure-activity relationships of these compounds in greater detail and exploring their potential against a broader range of biological targets.

References

The Versatile Scaffold: 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Pyrimidine Core

The pyrimidine ring system is a cornerstone of medicinal chemistry and drug discovery, forming the structural basis for a vast array of biologically active compounds.[1] Its prevalence in nature, most notably as a key component of the nucleobases uracil, thymine, and cytosine, underscores its fundamental role in biological processes.[1] In synthetic chemistry, the pyrimidine scaffold is prized for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, making it an ideal framework for designing molecules that can effectively interact with biological targets such as enzymes and receptors.

This application note provides a comprehensive guide to the use of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 6280-40-6) as a versatile building block for the synthesis of diverse molecular entities. We will delve into a validated protocol for its synthesis, explore its key chemical transformations—specifically amide bond formation and esterification—and provide detailed, field-proven protocols for these reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Physicochemical Properties of the Building Block

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃PubChem
Molecular Weight 154.12 g/mol PubChem
CAS Number 34415-10-6PubChem
Appearance Solid (predicted)---
XLogP3 -1PubChem
Hydrogen Bond Donors 2PubChem
Hydrogen Bond Acceptors 4PubChem

Synthesis of the Building Block: A Validated Protocol

The synthesis of this compound can be reliably achieved through the condensation of the sodium salt of oxaloacetic acid with acetamidine hydrochloride. This method, adapted from foundational literature, provides a direct and efficient route to the desired pyrimidine core.

Reaction Scheme:

Synthesis_Scheme reagents Sodium Oxaloacetate + Acetamidine HCl product This compound reagents->product Condensation conditions Aqueous NaOH then HCl conditions->reagents Amide_Coupling_Workflow start Start: This compound + Amine activation Activation of Carboxylic Acid (e.g., with HATU/DIPEA or EDCI/HOBt) start->activation coupling Nucleophilic Attack by Amine activation->coupling workup Aqueous Work-up coupling->workup purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

References

High-Throughput Screening of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Analogs: A Guide to Assay Development and Implementation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrimidine Analogs

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Analogs of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid are of significant interest in drug discovery due to their potential to modulate the activity of key biological targets. A critical enzyme in this context is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial flavoenzyme that catalyzes a rate-limiting step in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a validated target for the development of therapeutics against cancer, autoimmune diseases, and parasitic infections.[2][3] High-throughput screening (HTS) is a pivotal technology in drug discovery, enabling the rapid evaluation of large compound libraries to identify novel modulators of therapeutic targets.[4] This guide provides detailed application notes and protocols for establishing robust HTS assays to identify and characterize inhibitors of DHODH among analogs of this compound.

Assay Selection: A Two-Pronged Approach for Comprehensive Screening

To effectively screen for potential drug candidates, a dual-assay strategy is recommended. This approach combines a direct, target-based biochemical assay with a broader, cell-based phenotypic assay. This ensures that identified "hits" not only interact with the intended molecular target but also elicit the desired biological response in a cellular context.

  • Target-Based Assay: A fluorescence-based enzymatic assay for DHODH inhibition provides a direct measure of a compound's ability to interfere with the enzyme's catalytic activity. This assay is characterized by high sensitivity, a wide dynamic range, and amenability to automation, making it ideal for primary HTS campaigns.[3]

  • Cell-Based Assay: A luminescence-based cell viability assay serves as a secondary, orthogonal screen. This assay quantifies the ATP content of metabolically active cells, providing a robust measure of cell proliferation.[5] Since the de novo pyrimidine biosynthesis pathway is critical for cell division, inhibitors of DHODH are expected to reduce cell viability, particularly in rapidly proliferating cell lines.

Protocol 1: Fluorescence-Based DHODH Enzyme Inhibition Assay

This protocol describes a high-throughput, fluorescence-based assay to screen for inhibitors of human DHODH. The assay monitors the reduction of a redox-sensitive dye, resazurin, to the highly fluorescent resorufin, which is coupled to the enzymatic activity of DHODH.[3]

Principle of the Assay

DHODH catalyzes the oxidation of dihydroorotate to orotate, with the concomitant reduction of a cofactor. In this assay, the electrons from this reaction are transferred to resazurin, converting it to the fluorescent resorufin. Inhibitors of DHODH will block this reaction, resulting in a decrease in fluorescence signal.

Caption: Workflow of the fluorescence-based DHODH inhibition assay.

Materials and Reagents
  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO)

  • Resazurin sodium salt

  • Assay buffer: 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.01% Triton X-100

  • Coenzyme Q10 (CoQ10)

  • Dithiothreitol (DTT)

  • 384-well, black, flat-bottom microplates

  • Compound library of this compound analogs dissolved in DMSO

  • Positive control inhibitor (e.g., Brequinar)

  • Microplate reader with fluorescence detection capabilities (Excitation: ~560 nm, Emission: ~590 nm)

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare the assay buffer and supplement with 1 mM DTT and 100 µM CoQ10 immediately before use.

    • Prepare a stock solution of DHO in the assay buffer. The final concentration in the assay will need to be optimized but is typically around the Km value for the enzyme.

    • Prepare a stock solution of resazurin in the assay buffer. The final concentration is typically in the low micromolar range.

    • Prepare a stock solution of recombinant human DHODH in the assay buffer. The optimal enzyme concentration should be determined empirically to yield a robust signal-to-background ratio.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of each compound from the library plate into the wells of a 384-well assay plate.

    • Include wells for positive controls (e.g., Brequinar at a concentration known to cause maximal inhibition) and negative controls (DMSO vehicle only).

  • Enzyme Addition:

    • Add 10 µL of the DHODH enzyme solution to each well of the assay plate containing the compounds.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow for the binding of potential inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a substrate mix containing DHO and resazurin in the assay buffer.

    • Add 10 µL of the substrate mix to each well to initiate the enzymatic reaction. The final assay volume will be 20 µL.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

    • Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

Data Analysis and Interpretation

The inhibitory activity of each compound is calculated as the percentage of inhibition relative to the controls.

  • Percent Inhibition (%) = [1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)] * 100

Compounds exhibiting a percent inhibition above a certain threshold (e.g., >50%) are considered "hits" and are selected for further characterization, including dose-response studies to determine their IC50 values.

ParameterRecommended Value
Assay Volume20 µL
Plate Format384-well
Final Compound Conc.1-20 µM
Final DMSO Conc.< 1%
Incubation Time30-60 minutes
ReadoutFluorescence Intensity

Protocol 2: Luminescent Cell Viability Assay (ATP Quantification)

This protocol outlines a homogeneous, "add-mix-measure" luminescent assay to assess the effect of the pyrimidine analogs on cell proliferation. The assay quantifies ATP, an indicator of metabolically active cells.[2][5]

Principle of the Assay

The assay utilizes a thermostable luciferase that, in the presence of ATP and luciferin, produces a stable "glow-type" luminescent signal that is proportional to the amount of ATP present.[5] A decrease in the number of viable cells leads to a reduction in the total ATP and, consequently, a decrease in the luminescent signal.

Caption: Principle of the luminescent cell viability assay.

Materials and Reagents
  • A rapidly proliferating human cell line (e.g., A549 lung carcinoma or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well, white, flat-bottom, tissue culture-treated microplates

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[5]

  • Compound library of this compound analogs dissolved in DMSO

  • Positive control for cytotoxicity (e.g., a known cytotoxic agent)

  • Sterile, multichannel pipettes or automated liquid handling system

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 500-2000 cells per well). The optimal seeding density should be determined to ensure cells are in the exponential growth phase at the end of the assay.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate at 37°C in a humidified, 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidine analogs in the cell culture medium.

    • Add 10 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and a positive control for cytotoxicity.

    • The final assay volume will be 50 µL.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO2 incubator. The incubation time should be sufficient to observe an effect on cell proliferation.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the luminescent cell viability assay reagent to room temperature.

    • Add a volume of the reagent equal to the volume of cell culture medium in each well (50 µL).

  • Signal Stabilization and Measurement:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

The effect of the compounds on cell viability is typically expressed as the percentage of viable cells relative to the vehicle-treated control.

  • Percent Viability (%) = (Luminescence_compound / Luminescence_vehicle_control) * 100

From the dose-response curves, the GI50 (concentration required to inhibit cell growth by 50%) can be calculated for each active compound.

ParameterRecommended Value
Cell Seeding Density500-2000 cells/well
Plate Format384-well
Incubation Time48-72 hours
Assay ReagentLuminescent ATP quantification
ReadoutLuminescence

Conclusion: A Pathway to Novel Therapeutics

The combination of a target-based DHODH inhibition assay and a cell-based viability assay provides a robust and reliable platform for the high-throughput screening of this compound analogs. This dual-pronged approach facilitates the identification of potent and cell-active compounds, paving the way for the development of novel therapeutics targeting diseases characterized by rapid cell proliferation. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and execute successful HTS campaigns.

References

Application Note & Protocols for the Analysis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive, validated methodologies for the quantitative analysis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (MOPCA), a heterocyclic compound of interest in pharmaceutical research and development. We detail two robust analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quantification and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and enhanced specificity. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering step-by-step guidance from sample preparation to data analysis. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot these methods effectively. All methodologies are presented in accordance with the principles outlined by the International Conference on Harmonization (ICH) guidelines.[1][2]

Introduction: The Analytical Challenge

This compound (MOPCA) is a polar, small organic molecule featuring both a carboxylic acid and a pyrimidine ring system.[3] Its accurate quantification in various matrices, from bulk drug substance to biological fluids, is critical for assessing purity, stability, and pharmacokinetic properties. The polarity of MOPCA presents a specific challenge for retention in traditional reversed-phase chromatography. Therefore, careful method development is required to achieve symmetric peak shapes, adequate retention, and resolution from potential impurities.

This guide presents two complementary approaches:

  • HPLC with UV Detection: A widely accessible, robust method ideal for quality control, purity assessment, and formulation analysis where concentration levels are relatively high.

  • LC-MS/MS: The 'gold standard' for bioanalysis and trace impurity detection, offering unparalleled sensitivity and selectivity through mass-based detection.[4]

Part I: HPLC-UV Method for MOPCA Analysis

This method is designed for reliable quantification of MOPCA in non-complex matrices, such as bulk powder or simple formulations.

Principle of the Method

The analysis is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[5] MOPCA is separated on a C18 stationary phase. To manage the compound's polarity and ensure good peak shape, an acidic mobile phase is employed. The acidic conditions suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting better retention and symmetrical peaks. Detection is performed using a UV detector at a wavelength corresponding to a high absorbance region for the analyte.

Scientist's Note: Why an Acidic Mobile Phase? The carboxylic acid moiety on MOPCA will be deprotonated (negatively charged) at neutral pH, leading to poor retention and peak tailing on a non-polar C18 column. By adding an acid like formic acid or phosphoric acid to the mobile phase, we lower the pH well below the pKa of the carboxylic acid. This forces the molecule to exist in its neutral, protonated form, which interacts more effectively with the stationary phase, resulting in improved chromatography.

Experimental Protocol: HPLC-UV

A. Instrumentation and Consumables

  • HPLC System with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

  • Formic Acid (or Phosphoric Acid), analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters for sample preparation.[6]

B. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of MOPCA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with Diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in Diluent to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.[6]

C. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 275 nm (Verify λmax experimentally)
Run Time 15 minutes
Method Validation Summary

The method should be validated according to ICH Q2(R1) guidelines.[1][2][7] The following table presents expected performance characteristics.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (% RSD) Repeatability ≤ 2.0%Intermediate Precision ≤ 2.0%< 1.0%
Limit of Detection (LOD) S/N ≥ 3~0.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10~1.0 µg/mL
Specificity No interference from blank/placeboConfirmed

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weighing & Dissolution B Dilution to Working Concentration A->B C Filtration (0.45 µm) B->C D HPLC Injection C->D E C18 Column Separation D->E F UV Detection (275 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Reporting H->I

Caption: Workflow for MOPCA analysis by HPLC-UV.

Part II: LC-MS/MS Method for MOPCA Analysis

This method provides superior sensitivity and selectivity, making it ideal for bioanalysis (e.g., in plasma or urine), trace-level impurity quantification, or metabolite identification.

Principle of the Method

The method utilizes liquid chromatography coupled with tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode.[8] Following chromatographic separation on a C18 column, the analyte is ionized, typically using Electrospray Ionization (ESI). The precursor ion corresponding to MOPCA is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This precursor-to-product ion transition is highly specific to the analyte, minimizing matrix interference and providing a very low limit of detection.[4]

Scientist's Note: Ionization and Fragmentation MOPCA (MW = 154.13 g/mol ) has both acidic (carboxylic acid) and basic (pyrimidine ring nitrogens) sites, making it amenable to both positive (ESI+) and negative (ESI-) ionization.

  • ESI+ Mode: The molecule will likely protonate to form [M+H]⁺ at m/z 155.1.

  • ESI- Mode: The molecule will likely deprotonate to form [M-H]⁻ at m/z 153.1. ESI- is often preferred for carboxylic acids. The optimal mode must be determined experimentally. Fragmentation in the collision cell will typically result in the loss of neutral molecules like H₂O or CO₂. For instance, a common fragmentation for a carboxylic acid in ESI- is the loss of CO₂ (44 Da), which would lead to a product ion at m/z 109.1.

Experimental Protocol: LC-MS/MS

A. Instrumentation and Consumables

  • LC-MS/MS System (e.g., Triple Quadrupole) with an ESI source.

  • UPLC/HPLC column, C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size for faster analysis).

  • LC-MS grade Acetonitrile, Water, and Formic Acid.

  • Sample preparation supplies (e.g., Protein Precipitation plates or Solid-Phase Extraction cartridges may be needed for biological samples).[9][10]

B. Preparation of Solutions

  • Mobile Phases & Diluent: Same as HPLC method, but using LC-MS grade solvents.

  • Standard & Sample Preparation: Prepare as described in the HPLC section. For biological samples (e.g., plasma), a protein precipitation step is required:

    • To 50 µL of plasma sample/standard, add 150 µL of cold Acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.[6]

    • Transfer the supernatant for injection.

C. LC and MS Conditions

ParameterCondition
LC System
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold 1 min, return to 5% B and equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
MS/MS System
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (Q1) m/z 153.1
Product Ion (Q3) m/z 109.1 (Qualifier: m/z 81.1)
Collision Energy Optimize experimentally (~15-20 eV)
Dwell Time 100 ms
Method Validation Summary

LC-MS/MS methods for regulated studies require rigorous validation. The table below shows typical targets.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (R²) ≥ 0.995 (weighted regression)0.998
Range 0.1 - 100 ng/mLConfirmed
Accuracy (% Recovery) 85.0 - 115.0% (80-120% at LLOQ)Within limits
Precision (% RSD) ≤ 15.0% (≤ 20.0% at LLOQ)< 10%
Lower Limit of Quantitation (LLOQ) S/N ≥ 10, Accuracy & Precision criteria met~0.1 ng/mL
Specificity / Matrix Effect No significant ion suppression/enhancementConfirmed

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Tandem Mass Spectrometry A Sample Collection (e.g., Plasma) B Protein Precipitation or SPE A->B C Supernatant Transfer B->C D UPLC Injection C->D E C18 Column Separation D->E F ESI Source (Ionization) E->F G Q1: Precursor Selection (m/z 153.1) F->G H Q2: Fragmentation (Collision Cell) G->H I Q3: Product Selection (m/z 109.1) H->I J Detector I->J K Data Acquisition & Quantification J->K

Caption: Workflow for MOPCA analysis by LC-MS/MS.

Conclusion

The two methods detailed in this application note provide robust and reliable frameworks for the analysis of this compound. The HPLC-UV method is a workhorse for routine quality control and assays where analyte concentrations are high. For applications demanding the utmost sensitivity and specificity, such as in bioanalytical studies, the LC-MS/MS method is the superior choice. Both protocols are built on sound chromatographic principles and are designed to be validated in accordance with global regulatory standards like the ICH guidelines.[11][12]

References

developing enzyme inhibition assays for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Developing Enzyme Inhibition Assays for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust biochemical assay to screen for and characterize the inhibitory activity of this compound and its analogs. Since this compound is a novel chemical entity, this guide focuses on the fundamental principles and workflows for assay development, using a common dehydrogenase enzyme as a practical, illustrative model system. The protocols herein are designed to be adaptable to various enzyme targets, ensuring broad applicability in early-stage drug discovery.

Introduction: The Rationale for Assay Development

The process of discovering new therapeutic agents often begins with identifying small molecules that can modulate the activity of a specific biological target, frequently an enzyme.[1] this compound belongs to the pyrimidine carboxylic acid class, a scaffold known to be present in various biologically active compounds, including inhibitors of enzymes like xanthine oxidase and dihydroorotase.[2][3] Therefore, developing a reliable method to test its effect on enzyme activity is a critical first step in elucidating its therapeutic potential.

Biochemical assays provide a controlled, in vitro environment to measure an enzyme's activity and how it is affected by a test compound.[4] The primary goal is to determine the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[5][6] This guide will walk through the essential phases of assay development: from initial optimization and validation to generating a dose-response curve for the test compound.

Selecting a Model System: The Dehydrogenase Assay

For the purpose of this guide, we will use a Lactate Dehydrogenase (LDH) as a model enzyme system. Dehydrogenases are a common class of enzymes that catalyze oxidation-reduction reactions and are amenable to simple, continuous spectrophotometric monitoring.[7] The principle relies on tracking the change in absorbance of the nicotinamide adenine dinucleotide (NAD⁺) cofactor.

Principle of Detection: LDH catalyzes the conversion of lactate to pyruvate, which involves the simultaneous reduction of NAD⁺ to NADH. NADH has a distinct absorbance maximum at 340 nm, while NAD⁺ does not. By monitoring the increase in absorbance at 340 nm over time, we can directly measure the rate of the enzymatic reaction.[8] An inhibitor will slow down this rate.

G cluster_reactants Substrates cluster_products Products Lactate Lactate LDH Lactate Dehydrogenase (Enzyme) Lactate->LDH NAD NAD⁺ (Abs: ~0 at 340 nm) NAD->LDH Pyruvate Pyruvate NADH NADH (Absorbs at 340 nm) LDH->Pyruvate LDH->NADH Inhibitor 2-Methyl-6-oxo-1,6- dihydropyrimidine- 4-carboxylic acid Inhibitor->LDH Inhibition

Figure 1: Principle of the dehydrogenase inhibition assay.

Phase 1: Assay Development and Optimization

Before determining inhibitor potency, the assay conditions must be meticulously optimized to ensure the results are reliable and reproducible.[9] This involves determining the ideal concentrations of enzyme and substrate, assessing the tolerance for the compound's solvent, and validating the assay's statistical robustness.

3.1. Enzyme and Substrate Titration

The goal is to find concentrations that yield a linear reaction rate over a reasonable time period (e.g., 15-30 minutes) and where the assay is sensitive to inhibition.

Protocol: Enzyme Titration

  • Prepare a series of enzyme dilutions in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • In a 96-well plate, add a fixed, saturating concentration of substrates (e.g., 5 mM Lactate, 2.5 mM NAD⁺).

  • Initiate the reaction by adding the different enzyme dilutions to the wells.

  • Immediately place the plate in a spectrophotometer pre-set to 340 nm and 37°C.

  • Measure the absorbance every 30 seconds for 30 minutes.

  • Calculate the initial velocity (V₀) for each enzyme concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Select an enzyme concentration that gives a robust signal (e.g., a rate of 5-10 mAU/min) and is well within the linear range of the velocity vs. enzyme concentration plot.

Protocol: Substrate (NAD⁺) Titration

  • Use the optimized enzyme concentration determined above.

  • Prepare serial dilutions of NAD⁺ while keeping the other substrate (Lactate) at a fixed, saturating concentration.

  • Run the kinetic assay as described above.

  • Plot the initial velocity (V₀) against the NAD⁺ concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ (the substrate concentration at which the reaction rate is half of Vₘₐₓ).

  • For inhibitor screening, it is standard practice to use a substrate concentration equal to or slightly below its Kₘ value. This ensures the assay is sensitive to competitive inhibitors, which would otherwise be outcompeted at very high substrate concentrations.[10]

ParameterConditionRationale
Enzyme Conc. Titrated to give V₀ ≈ 5-10 mAU/minEnsures a robust signal within the linear detection range of the spectrophotometer.
Substrate Conc. Set at or near KₘProvides optimal sensitivity for detecting various modes of inhibition.[11]
Temperature 37°C (or physiologically relevant)Maintains consistent enzyme activity.
pH 7.5 (or optimal for enzyme)Enzyme activity is highly dependent on pH.

Table 1: Summary of Initial Assay Optimization Parameters.

3.2. Compound Solvent (DMSO) Tolerance

Most small molecules are dissolved in Dimethyl Sulfoxide (DMSO). High concentrations of DMSO can denature enzymes or otherwise interfere with the reaction.[12][13] It is crucial to determine the maximum DMSO concentration that does not affect enzyme activity.

Protocol: DMSO Tolerance Test

  • Set up the reaction with the optimized enzyme and substrate concentrations.

  • Add increasing final concentrations of DMSO to the wells (e.g., 0.1%, 0.5%, 1%, 2%, 5%). Ensure the final volume is consistent across all wells by adding assay buffer.

  • Measure the initial velocities.

  • Determine the highest DMSO concentration that results in less than a 10% decrease in enzyme activity compared to the no-DMSO control. This concentration should be used for all subsequent inhibitor experiments.[13]

Final DMSO Conc.Relative Activity (%)
0% (Control)100%
0.5%98.7%
1.0%96.2%
2.0%88.1%
5.0%65.4%

Table 2: Example Data for DMSO Tolerance Test. In this case, a final DMSO concentration of 1% would be chosen for the inhibition assay.

3.3. Assay Quality Control: Z'-Factor Determination

The Z'-factor is a statistical parameter used to evaluate the quality and reliability of a high-throughput screening assay.[14] It measures the separation between the positive control (inhibited reaction) and negative control (uninhibited reaction).

  • Z' > 0.5: Excellent assay.[15]

  • 0 < Z' ≤ 0.5: A good, acceptable assay.

  • Z' < 0: Poor assay, not suitable for screening.[14]

Protocol: Z'-Factor Calculation

  • Prepare two sets of wells in a 96-well plate (at least 16 replicates each are recommended).[16]

  • Negative Control (Max Signal): Run the assay with optimized enzyme/substrate concentrations and the final DMSO concentration (e.g., 1%). This represents 0% inhibition.

  • Positive Control (Min Signal): Run the assay as above, but include a known, potent inhibitor of the enzyme at a concentration that gives maximal inhibition (e.g., 100x its IC50).

  • Run the kinetic assay and determine the initial velocity for all wells.

  • Calculate the Z'-factor using the following formula, where µ is the mean and σ is the standard deviation: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg|[15]

Phase 2: Inhibition Protocol and Data Analysis

Once the assay is optimized and validated, it can be used to determine the IC50 value of this compound.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Assay Buffer, Enzyme, and Substrates C Add Substrates and Compound Dilutions to 96-well Plate A->C B Prepare Serial Dilution of Test Compound in DMSO B->C D Initiate Reaction by Adding Enzyme C->D E Read Absorbance at 340 nm (Kinetic Mode, 37°C) D->E F Calculate Initial Velocity (V₀) for each Concentration E->F G Calculate % Inhibition vs. Controls F->G H Plot % Inhibition vs. [Log Inhibitor] and Fit to Sigmoidal Curve G->H I Determine IC50 Value H->I

Figure 2: Workflow for IC50 determination.

4.1. Step-by-Step Inhibition Protocol
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. For a final assay concentration starting at 100 µM with 1% DMSO, the top stock concentration would be 10 mM.

  • Plate Setup: In a 96-well plate, add 2 µL of each compound dilution. Also include wells for the negative control (2 µL of 100% DMSO) and positive control (2 µL of a known inhibitor).

  • Reagent Addition: Prepare a master mix of substrates (Lactate and NAD⁺) in assay buffer. Add 178 µL of this mix to each well.

  • Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the compound to interact with the substrates and equilibrate to the assay temperature.

  • Reaction Initiation: Prepare a stock of the enzyme in assay buffer. Initiate the reaction by adding 20 µL of the enzyme solution to all wells, bringing the final volume to 200 µL.

  • Data Collection: Immediately begin reading the absorbance at 340 nm every 30 seconds for 30 minutes in a temperature-controlled plate reader.

4.2. Data Analysis and IC50 Calculation
  • Calculate Initial Velocities (V₀): For each inhibitor concentration, determine the reaction rate from the linear portion of the kinetic trace.

  • Calculate Percent Inhibition: Normalize the data relative to the controls: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_pos_control) / (V₀_neg_control - V₀_pos_control))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the Curve: Use a non-linear regression model, typically a four-parameter logistic equation, to fit the data.[17] Software such as GraphPad Prism is standard for this analysis.

  • Determine IC50: The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[17]

Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability - Pipetting errors- Incomplete mixing of reagents- Bubbles in wells- Use calibrated pipettes; prepare a master mix for reagents.- Gently mix the plate after reagent addition.- Centrifuge the plate briefly before reading.
Low Signal or No Activity - Inactive enzyme- Substrate degradation- Incorrect buffer pH or composition- Use a fresh aliquot of enzyme; avoid repeated freeze-thaw cycles.[18]- Prepare substrate solutions fresh daily.[18]- Verify buffer pH and ensure no interfering substances are present.[19]
Compound Precipitation - Poor solubility of the test compound in the final assay buffer.- Visually inspect the wells after compound addition.- If precipitation occurs, the highest concentration may need to be lowered or a different solvent system explored.
High Background Signal - Compound absorbs at 340 nm- Non-enzymatic reduction of NAD⁺- Run a control plate with the compound and substrates but no enzyme to measure interference.- Subtract the background rate from the enzymatic rate.

Table 3: Troubleshooting Guide for Enzyme Inhibition Assays.

Conclusion

This application note outlines a systematic and robust methodology for developing an enzyme inhibition assay for a novel compound, this compound. By following a phased approach of optimization, validation, and careful execution, researchers can generate reliable and reproducible IC50 data. The principles and protocols described herein, using a dehydrogenase as a model, are broadly applicable and can be adapted to a wide range of enzyme targets, providing a solid foundation for any hit-finding or lead optimization campaign in drug discovery.

References

Mastering the Formulation of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The successful preclinical evaluation of any novel compound hinges on the development of a stable and bioavailable formulation. This guide will detail the necessary steps, from initial characterization to the preparation of ready-to-use solutions for biological assays.

Section 1: Understanding the Molecule - Physicochemical Characterization

A thorough understanding of the physicochemical properties of MOPC is the cornerstone of a rational formulation strategy. While specific experimental data for MOPC is scarce, its structure, featuring a carboxylic acid and a pyrimidine ring, suggests it is a polar molecule. The predicted LogP for a closely related isomer, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, is -0.4, indicating a preference for aqueous environments[4]. However, the presence of the oxo group and the methyl substituent may influence its solubility.

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: This is the most critical parameter. An initial assessment can be made by attempting to dissolve a known amount of MOPC in purified water. For a more quantitative measure, a shake-flask method followed by a concentration analysis (e.g., via HPLC-UV) is recommended.

  • pKa: The carboxylic acid moiety will have a pKa, which dictates its ionization state at different pH values. The pKa can be estimated using computational tools or determined experimentally via potentiometric titration. This information is crucial for developing pH-adjusted aqueous formulations.

  • Stability: The stability of MOPC in solution should be assessed, particularly its susceptibility to hydrolysis and photodegradation. A preliminary stability study can be conducted by preparing solutions in different buffers and at various temperatures and light conditions, followed by analysis for degradation products over time.

Section 2: Formulation Strategies for Biological Studies

Based on the anticipated properties of MOPC as a polar carboxylic acid, several formulation strategies can be employed. The choice of formulation will depend on the intended biological study (in vitro vs. in vivo) and the required concentration.

Stock Solution Preparation for In Vitro Assays

For most cell-based assays, a concentrated stock solution is prepared in an organic solvent and then diluted into the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is a common choice due to its broad solvency and compatibility with many cell lines at low final concentrations (typically <0.5% v/v)[5].

Protocol 1: Preparation of a 10 mM MOPC Stock Solution in DMSO

  • Weighing the Compound: Accurately weigh approximately 1.54 mg of MOPC (Molecular Weight: 154.12 g/mol ) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed MOPC to a sterile microcentrifuge tube or a small volumetric flask.

  • Adding Solvent: Add 1.0 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.

Table 1: Preparation of MOPC Stock Solutions in DMSO

Desired Stock ConcentrationMass of MOPC for 1 mL of DMSO
1 mM0.154 mg
10 mM1.54 mg
50 mM7.71 mg
100 mM15.41 mg
Aqueous Formulations for In Vitro and In Vivo Studies

For certain in vitro assays and for most in vivo studies, an aqueous formulation is preferred to avoid solvent-related toxicity. The carboxylic acid group of MOPC allows for the preparation of aqueous solutions by pH adjustment.

Workflow for Aqueous Formulation Development:

G start Start: MOPC Powder solubility_check Determine Aqueous Solubility at Neutral pH start->solubility_check is_soluble Is solubility sufficient for desired concentration? solubility_check->is_soluble ph_adjustment pH Adjustment Strategy is_soluble->ph_adjustment No final_formulation Final Formulation: Sterile filter and characterize (pH, osmolality, concentration) is_soluble->final_formulation Yes base_addition Add base (e.g., NaOH, N-methyl-D-glucamine) to increase pH and deprotonate carboxylic acid ph_adjustment->base_addition check_solubility_ph Check Solubility at Elevated pH base_addition->check_solubility_ph soluble_ph Is solubility now sufficient? check_solubility_ph->soluble_ph cosolvent Co-solvent Strategy soluble_ph->cosolvent No soluble_ph->final_formulation Yes add_cosolvent Add a biocompatible co-solvent (e.g., PEG400, propylene glycol) cosolvent->add_cosolvent check_solubility_cosolvent Check Solubility with Co-solvent add_cosolvent->check_solubility_cosolvent soluble_cosolvent Is solubility now sufficient? check_solubility_cosolvent->soluble_cosolvent soluble_cosolvent->final_formulation Yes end End: Ready-to-use aqueous formulation soluble_cosolvent->end No, re-evaluate formulation approach final_formulation->end

Caption: Workflow for developing an aqueous formulation of MOPC.

Protocol 2: Preparation of a pH-Adjusted Aqueous Formulation of MOPC

  • Suspending the Compound: Add the desired amount of MOPC to a volume of purified water or a suitable buffer (e.g., phosphate-buffered saline, PBS) that is less than the final target volume.

  • pH Adjustment: While stirring, slowly add a titrant solution (e.g., 0.1 N NaOH) dropwise to the suspension. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution and Final Volume: Continue adding the titrant until the compound is fully dissolved and the desired pH is reached. Bring the solution to the final volume with the chosen aqueous vehicle.

  • Sterilization: For in vivo use, sterile filter the final formulation through a 0.22 µm syringe filter.

  • Characterization: Confirm the final pH, concentration, and, if for parenteral administration, measure the osmolality.

Section 3: Advanced Formulation Strategies for Poorly Soluble Pyrimidine Derivatives

If the aqueous solubility of MOPC remains a challenge even with pH adjustment, more advanced formulation techniques may be necessary, particularly for achieving higher concentrations required for some in vivo efficacy studies.

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble compounds. Common co-solvents for preclinical studies include polyethylene glycol 400 (PEG400), propylene glycol (PG), and ethanol[6]. The final concentration of the co-solvent should be carefully considered to avoid toxicity.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.

Section 4: Analytical Characterization and Quality Control

It is imperative to characterize the final formulation to ensure its quality and the accuracy of dosing.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): To confirm the concentration of MOPC in the formulation and to assess its purity and stability over time.

  • Dynamic Light Scattering (DLS): To check for the presence of nanoparticles or aggregates in the formulation, which could indicate poor solubility or instability.

  • pH and Osmolality Measurement: To ensure the formulation is within a physiologically acceptable range for the intended route of administration.

Experimental Workflow for Formulation Preparation and QC:

G start Start: Weigh MOPC dissolve Dissolve in appropriate vehicle (e.g., DMSO, pH-adjusted buffer) start->dissolve qc1 Initial QC: Visual inspection for complete dissolution dissolve->qc1 characterize Characterize Formulation qc1->characterize hplc HPLC: Concentration & Purity characterize->hplc ph_osm pH & Osmolality characterize->ph_osm dls DLS (optional): Particle size characterize->dls stability Stability Assessment hplc->stability ph_osm->stability dls->stability store Store under appropriate conditions (e.g., 4°C, -20°C, protected from light) stability->store analyze_stability Analyze at time points (e.g., T=0, 1 wk, 1 mo) by HPLC store->analyze_stability end End: Qualified formulation for biological studies analyze_stability->end

Caption: Quality control workflow for MOPC formulations.

Section 5: Safety and Handling

While specific toxicity data for MOPC is not available, it is prudent to handle it with appropriate safety precautions. The GHS classification for the related compound, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, indicates that it may cause skin and eye irritation, and respiratory irritation[4]. Therefore, it is recommended to handle MOPC in a chemical fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The successful formulation of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid for biological studies requires a systematic and data-driven approach. By first characterizing its key physicochemical properties, researchers can select and optimize an appropriate formulation strategy, whether it be a simple DMSO stock solution for in vitro screening or a more complex, pH-adjusted or co-solvent-based aqueous formulation for in vivo evaluation. Rigorous analytical quality control is essential to ensure the reliability and reproducibility of the subsequent biological data. This guide provides the foundational protocols and a logical framework to enable the successful preclinical investigation of this promising pyrimidine derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction's mechanics, empowering you to troubleshoot effectively and optimize for higher yields and purity.

Part A: Troubleshooting Guide

This section addresses the most pressing issues encountered during the synthesis. We've structured this as a direct Q&A to solve problems as they arise in the lab.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is a frequent challenge in heterocyclic synthesis.[1] A systematic approach is the most efficient way to diagnose the root cause. From our experience, the issue typically falls into one of four categories: Reagent Quality, Reaction Conditions, Workup/Purification Losses, or Competing Side Reactions.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to systematically identify the source of low yield.

G start Low Yield Observed reagents 1. Assess Reagent & Solvent Purity start->reagents conditions 2. Verify Reaction Conditions (Stoichiometry, Temp, Time) reagents->conditions Purity OK impure Action: Purify Reagents, Use Anhydrous Solvents reagents->impure Purity Issue Found monitoring 3. Analyze Reaction Monitoring Data (TLC, LC-MS) conditions->monitoring Conditions OK adjust Action: Optimize Parameters (See Table 1) conditions->adjust Deviation Found workup 4. Review Workup & Purification monitoring->workup Clean Conversion side_reactions Diagnosis: Incomplete Conversion or Side Products Formed monitoring->side_reactions Anomalies Observed losses Diagnosis: Product Lost During Extraction or Chromatography workup->losses

Caption: A step-by-step workflow for diagnosing low reaction yield.

Detailed Breakdown:

  • Reagent and Solvent Purity: This is the most common, yet often overlooked, culprit.[1]

    • Causality: The synthesis is a condensation reaction. The presence of water in solvents or reagents can hydrolyze starting materials or intermediates. Impurities can also act as catalyst poisons or participate in side reactions.

    • Actionable Advice: Ensure starting materials (e.g., ethyl acetoacetate, acetamidine hydrochloride) are of high purity. Use anhydrous solvents, especially if employing Lewis acid catalysts. If necessary, purify reagents via recrystallization or distillation.[2]

  • Reaction Conditions: Suboptimal conditions are a primary source of poor yield.[1]

    • Causality: Temperature directly influences reaction kinetics. Too low, and the reaction may stall; too high, and it can lead to decomposition or side products. The stoichiometry of the reactants is critical for driving the reaction to completion.

    • Actionable Advice: Systematically optimize temperature, concentration, and reaction time. A design of experiments (DoE) approach can be highly effective. Refer to the parameter table below for recommended starting points.

  • Workup and Purification: Significant product loss can occur post-reaction.[2]

    • Causality: The carboxylic acid moiety on the target molecule can make it partially soluble in aqueous layers during extraction, especially if the pH is not carefully controlled. The product may also be sensitive to the purification method (e.g., decomposition on silica gel).

    • Actionable Advice: During aqueous workup, carefully adjust the pH of the aqueous layer to ensure the carboxylic acid is protonated (pH < 4) before extraction, minimizing its solubility. When rinsing the reaction flask or separating layers, use the extraction solvent multiple times in smaller volumes.[2]

Q2: I'm observing a major side product via LC-MS. What is it likely to be and how can I prevent it?

In pyrimidine syntheses of this type, which often follow a Biginelli-type reaction pathway, the most probable side products arise from self-condensation or incomplete cyclization.[3][4]

  • Likely Suspect (Self-Condensation): The β-ketoester (ethyl acetoacetate) can undergo self-condensation, especially under basic conditions, to form products like dehydroacetic acid.

    • Causality: This occurs when the enolate of the β-ketoester attacks another molecule of the ester rather than the intended reaction partner.

    • Prevention: Control the order of addition. It is often preferable to generate the reactive intermediate from the aldehyde and urea/amidine first before adding the β-ketoester.[4][5] Using an acid catalyst generally favors the desired three-component coupling over base-catalyzed self-condensation.[3]

  • Likely Suspect (Acyclic Intermediate): The reaction may stall after the initial condensation but before the final ring-closing dehydration step.

    • Causality: This can happen if the reaction conditions are not vigorous enough (insufficient temperature or catalyst activity) to overcome the activation energy for the cyclization and dehydration.

    • Prevention: Increase the reaction temperature or extend the reaction time. Consider switching to a more effective catalyst, such as a Lewis acid like Yb(OTf)₃ or InCl₃, which are known to drive Biginelli-type reactions to completion with higher yields.[4]

Q3: My reaction starts well but seems to stall after a few hours. What's happening?

Reaction stalling can be frustrating. The cause is typically related to catalyst deactivation, product inhibition, or solubility issues.

  • Catalyst Deactivation:

    • Causality: Acid catalysts can be neutralized by basic impurities in the starting materials or solvents. Some Lewis acids are highly sensitive to moisture.

    • Actionable Advice: Ensure all glassware is oven- or flame-dried.[2] Use anhydrous solvents. If the reaction is known to be sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Precipitation:

    • Causality: The product or a key intermediate may have poor solubility in the chosen reaction solvent, causing it to precipitate out of the solution and effectively stop the reaction.

    • Actionable Advice: Monitor the reaction mixture for any solid formation. If precipitation occurs, try a different solvent or solvent mixture that can better solubilize all components throughout the reaction. Alternatively, increasing the reaction temperature may improve solubility.

Part B: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis is a variation of the classic Biginelli reaction.[3][4] It is an acid-catalyzed, three-component condensation. While the exact starting materials can vary, a plausible route involves acetamidine, an oxo-ester like diethyl oxalate, and a ketone source. The generally accepted mechanism involves a series of bimolecular reactions.[3][5]

Proposed Reaction Pathway

G cluster_0 A Acetamidine I1 Iminium Intermediate A->I1 + H⁺ - H₂O B Oxo-ester (e.g., Diethyl Oxalate) B->I1 + H⁺ - H₂O C Enolate Source (e.g., Acetone) I2 Acyclic Adduct I1->I2 + Enolate (C) P Final Product (after cyclization & hydrolysis) I2->P Cyclization - H₂O, -EtOH

Caption: A simplified mechanism for pyrimidine synthesis.

The key steps are:

  • Iminium Formation: Acid-catalyzed condensation between the amidine and the oxo-ester forms a reactive N-acyliminium ion intermediate.[4][5]

  • Nucleophilic Addition: The enol or enolate of the ketone adds to the iminium ion.

  • Cyclization and Dehydration: The ring is closed via nucleophilic attack of the remaining amine onto a carbonyl group, followed by dehydration to yield the dihydropyrimidine ring.[3] Subsequent hydrolysis of the ester group would yield the final carboxylic acid.

Q2: What are the best analytical techniques to monitor this reaction?
  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials and the formation of the product. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to get good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard. It provides quantitative data on the conversion rate and, crucially, allows for the identification of intermediates and side products by their mass-to-charge ratio, which is invaluable for troubleshooting.[1]

Q3: Are there any "green" or more efficient methods for this synthesis?

Yes, modern synthetic chemistry offers several improvements over classical methods.

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by ensuring uniform and rapid heating.[6][7]

  • Solvent-Free Conditions: Some Biginelli-type reactions can be performed under solvent-free ("neat") conditions or by grinding the reactants together (mechanochemistry), which reduces waste and can simplify purification.[4][6]

  • Alternative Catalysts: Using recoverable and reusable catalysts, such as solid-supported acids or certain Lewis acids like Yb(OTf)₃, can make the process more economical and environmentally friendly.[4]

Data Summary & Protocols

Table 1: Recommended Starting Conditions for Synthesis Optimization
ParameterRecommended RangeRationale & Expert Insight
Stoichiometry 1 : 1 : 1.2 (Amidine:Ester:Ketone)A slight excess of the ketone component can help drive the reaction to completion. Adjust based on TLC/LC-MS monitoring.
Catalyst HCl (4M in Dioxane) or Yb(OTf)₃HCl: Classic Brønsted acid catalyst, cost-effective.[8] Yb(OTf)₃: Modern Lewis acid, often gives higher yields and is moisture-tolerant.[4]
Catalyst Loading 10-20 mol% (for Lewis Acid)Sufficient to catalyze the reaction without causing unwanted side reactions. Higher loading is rarely beneficial.
Solvent Ethanol, Acetonitrile, or THFEthanol: Common, green solvent. Acetonitrile/THF: Good for reactions where protic solvents may interfere. Ensure solvent is anhydrous.
Temperature 60 - 100 °C (Reflux)Balances reaction rate against potential for side product formation. Start at the lower end and increase if the reaction is slow.
Reaction Time 4 - 24 hoursHighly dependent on temperature and substrate reactivity. Monitor closely by TLC or LC-MS to determine the optimal endpoint.[1]
Protocol: General Procedure for Synthesis

This is a representative protocol and should be optimized for your specific setup.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add acetamidine hydrochloride (1.0 eq) and the β-dicarbonyl starting material (e.g., diethyl oxalacetate, 1.0 eq).

  • Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to achieve a concentration of approximately 0.5 M.

  • Catalyst Addition: Add the acid catalyst (e.g., 20 mol% Yb(OTf)₃).

  • Reaction: Heat the mixture to reflux (approx. 80°C for ethanol) and stir vigorously.

  • Monitoring: Monitor the reaction's progress every 2 hours using TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and water. Adjust the aqueous layer to pH 3-4 with 1M HCl. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to yield the final product.

References

Technical Support Center: Purification of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and detailed protocols based on established chemical principles and extensive field experience.

Overview of the Compound and Importance of Purity

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents. Its structure, featuring both a carboxylic acid and a pyrimidinone core, presents unique purification challenges. Achieving high purity is critical as even minor impurities can significantly impact the outcome of subsequent reactions, biological assays, and the overall safety and efficacy of the final drug product.

This guide will address common purification issues through a question-and-answer format, providing practical solutions and the scientific reasoning behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

Issue 1: My crude product is a dark, oily residue instead of a solid.

Question: After synthesis and initial workup, I'm left with a dark, viscous oil, not the expected solid. What could be the cause and how do I proceed?

Answer:

This is a common issue that can arise from several factors. The dark color often indicates the presence of polymeric or highly conjugated impurities, which can inhibit crystallization. The oily nature suggests that your compound may be impure, or that residual solvent or byproducts are depressing its melting point.

Causality and Recommended Actions:

  • Incomplete Reaction or Side Reactions: The synthesis may not have gone to completion, leaving starting materials or intermediates that form an eutectic mixture with the product. Additionally, high reaction temperatures can lead to decomposition and the formation of colored impurities.

    • Recommendation: Before attempting purification, analyze a small sample of the crude oil by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the number of components and identify the desired product. This will inform the choice of purification strategy.

  • Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove and may keep the product in a solubilized, oily state.

    • Recommendation: Employ high-vacuum drying (using a Schlenk line or a high-performance vacuum pump) at a slightly elevated temperature (e.g., 40-50 °C), if the compound is thermally stable. Co-evaporation with a lower-boiling point solvent like toluene or methanol can also be effective.

  • Acid-Base Workup Issues: Improper pH adjustment during the workup can prevent the full precipitation of your carboxylic acid.

    • Recommendation: Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Use a pH meter for accurate measurement.

Initial Purification Step for Oily Crude Product:

If the crude product is an oil, a preliminary acid-base extraction is highly recommended to remove neutral and basic impurities.[1][2][3]

Protocol 1: Acid-Base Extraction for Oily Crude Product
  • Dissolve the crude oily residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) solution of sodium hydroxide (NaOH). The carboxylate salt of your product will move into the aqueous layer.[2][3]

  • Separate the aqueous layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.

  • Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) until the pH is between 1 and 2.[1]

  • The purified this compound should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Issue 2: Recrystallization yields are very low, or no crystals form at all.

Question: I've isolated a solid, but when I try to recrystallize it, I either get very poor recovery or the compound remains in solution even after cooling. What's going wrong?

Answer:

Recrystallization is a powerful technique for purifying solids, but its success is highly dependent on the choice of solvent and the saturation level of the solution.[4] Low yields or failure to crystallize are classic signs of an inappropriate solvent system or procedural errors.

Troubleshooting Recrystallization:

Possible Cause Explanation Solution
Inappropriate Solvent The compound is too soluble in the chosen solvent, even at low temperatures.[5]Select a solvent where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[4] A solvent screen with small amounts of the crude product is recommended.
Too Much Solvent An excessive amount of solvent was used, preventing the solution from becoming supersaturated upon cooling.Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.[4]
Solution Cooled Too Quickly Rapid cooling can lead to the formation of a precipitate or oil instead of well-defined crystals.[4]Allow the hot, saturated solution to cool slowly to room temperature on a benchtop. Once at room temperature, it can be placed in an ice bath to maximize crystal formation.[5]
Presence of Soluble Impurities High levels of impurities can inhibit crystal lattice formation and act as an "antifreeze."Pre-purify the crude solid using a technique like acid-base extraction or a quick filtration through a small plug of silica gel to remove gross impurities.

Recommended Solvents for Polar Heterocyclic Carboxylic Acids:

  • Water (if solubility allows)

  • Ethanol

  • Methanol

  • Isopropanol

  • Mixtures such as Ethanol/Water or Methanol/Dichloromethane

Visualization 1: Decision Workflow for Recrystallization Troubleshooting

G start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form high_yield High Yield? crystals_form->high_yield Yes no_crystals No Crystals Form crystals_form->no_crystals No success Purification Successful high_yield->success Yes low_yield Low Yield high_yield->low_yield No check_solvent Re-evaluate Solvent Choice no_crystals->check_solvent check_volume Reduce Solvent Volume no_crystals->check_volume low_yield->check_volume slow_cool Ensure Slow Cooling low_yield->slow_cool check_solvent->dissolve check_volume->dissolve slow_cool->cool

Caption: Troubleshooting workflow for recrystallization.

Issue 3: My compound streaks on the TLC plate and I get poor separation with column chromatography.

Question: I'm trying to use column chromatography for purification, but my compound streaks badly on the TLC plate, and the column separation is ineffective. How can I improve this?

Answer:

Streaking on a silica gel TLC plate is a classic indicator of a compound that is too polar for the chosen solvent system or is interacting strongly with the acidic nature of the silica gel.[6][7] this compound is a polar molecule with acidic and basic functionalities, making it prone to such interactions.

Improving Chromatographic Separation:

  • Modify the Mobile Phase:

    • Increase Polarity: For highly polar compounds, a more polar mobile phase is needed. A common solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH).[8]

    • Add a Modifier: To reduce streaking caused by the acidic nature of the silica gel, add a small amount of an acid or base to the mobile phase.

      • For acidic compounds: Adding a small amount of acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase can help to protonate the carboxylic acid and reduce its interaction with the silica, leading to sharper bands.

      • For basic functionalities (like the pyrimidine ring): Adding a small amount of a base like triethylamine or ammonia (e.g., 0.5-2%) can neutralize the acidic sites on the silica gel, improving the chromatography of basic compounds.[6]

  • Choose the Right Stationary Phase:

    • Normal Phase Silica Gel: This is the most common choice. As mentioned, the mobile phase may need modification.

    • Reverse Phase (C18) Silica Gel: If normal phase chromatography fails, reverse phase can be an excellent alternative. The mobile phase is typically a mixture of water and a polar organic solvent like methanol or acetonitrile. A pH buffer may be necessary to control the ionization of the carboxylic acid.

Table 1: Suggested Solvent Systems for Column Chromatography

Stationary Phase Mobile Phase System Comments
Normal Phase Silica GelDichloromethane/MethanolStart with a low percentage of methanol (e.g., 2-5%) and gradually increase the polarity.
Normal Phase Silica GelDichloromethane/Methanol with Acetic AcidAdd 1% acetic acid to the mobile phase to improve the peak shape of the carboxylic acid.
Reverse Phase (C18)Water/Methanol with Formic AcidStart with a high percentage of water (e.g., 90%) and gradually increase the methanol concentration. The formic acid (0.1%) helps to keep the carboxylic acid protonated.

Visualization 2: Logic Diagram for Choosing a Purification Method

G crude_product Crude Product is_solid Is it a solid? crude_product->is_solid oily_residue Oily Residue is_solid->oily_residue No solid_product Solid Product is_solid->solid_product Yes acid_base Perform Acid-Base Extraction oily_residue->acid_base acid_base->solid_product check_purity Check Purity (TLC/LC-MS) solid_product->check_purity is_pure Is it >95% pure? check_purity->is_pure pure_product Product is Pure is_pure->pure_product Yes impure_product Product is Impure is_pure->impure_product No recrystallization Attempt Recrystallization impure_product->recrystallization column_chrom Perform Column Chromatography impure_product->column_chrom

Caption: Decision tree for selecting a purification strategy.

Purity Assessment

After purification, it is crucial to assess the purity of your this compound. Several analytical techniques can be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

The use of spectrophotometric methods, such as UV-Visible spectroscopy, can also be a rapid way to assess purity by comparing the absorbance spectrum against a known standard.[9]

References

Technical Support Center: Stability of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 34415-10-6). This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in solution. Our goal is to provide both theoretical understanding and practical, field-proven protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule's Stability Profile

This compound is a heterocyclic compound featuring a pyrimidine core, a structure central to many biologically active molecules. The reliability of any experimental data derived from this compound is fundamentally dependent on its stability in the chosen solvent system and experimental conditions.

The structure possesses several functional groups that can be susceptible to degradation:

  • A Carboxylic Acid Group: Prone to decarboxylation, especially under thermal or pH-related stress.

  • An Amide-like (lactam) System within the Pyrimidine Ring: Susceptible to hydrolysis at extreme pH values.

  • An Electron-Rich Heterocyclic Ring: Potentially liable to oxidative degradation.

This guide provides a systematic approach to identifying, mitigating, and quantifying these stability challenges.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for the solid compound and its solutions? A: The solid compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For solutions, it is highly recommended to prepare fresh solutions for immediate use. If storage is necessary, aliquot stock solutions into single-use vials and store at -20°C or -80°C for up to one month.[1] Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1]

Q2: What is the best solvent to use for preparing a stock solution? A: The choice of solvent depends on the downstream application. For initial solubilization, polar aprotic solvents like DMSO or DMF are typically effective. For aqueous-based experiments, prepare a high-concentration stock in DMSO and then dilute it into your aqueous buffer. Be mindful of the final DMSO concentration in your assay. Always use high-purity, anhydrous solvents when possible to minimize hydrolytic degradation.

Q3: What are the primary factors that can cause degradation in solution? A: The main environmental factors influencing the stability of similar pyrimidine carboxylic acids are pH, temperature, and light.[2] The presence of oxidizing agents or metal ions can also catalyze degradation.

Q4: How can I visually or quickly tell if my solution has degraded? A: Visual inspection is the first, though not definitive, step. Look for color changes (e.g., yellowing) or the formation of precipitates. However, significant degradation can occur without any visible signs. The only reliable method is analytical, such as using HPLC or LC-MS to check for the appearance of new peaks (degradants) or a decrease in the main compound's peak area.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems with a structured "Issue-Cause-Solution" approach, explaining the underlying chemical principles.

Issue 1: Rapid Loss of Potency or Inconsistently Low Assay Results
  • Potential Cause: pH-Mediated Degradation (Decarboxylation or Hydrolysis)

    • Causality: The stability of carboxylic acids and heterocyclic rings is often highly pH-dependent.[2] For related pyrimidine-2-carboxylic acids, acidic conditions (pH < 3) can promote a Hammick-type decarboxylation mechanism, where the protonated pyrimidine ring facilitates the loss of CO2.[3] Conversely, strongly alkaline conditions (pH > 9) can promote hydrolysis of the amide-like bonds within the pyrimidine ring, leading to ring-opening.[4]

    • Solution:

      • Buffer Your System: Ensure your experimental medium is buffered to a stable pH, ideally between pH 5 and 7.5.

      • Conduct a pH Profile Study: Assess the compound's stability across a range of pH values (e.g., pH 3, 5, 7, 9) to identify the optimal pH range for your experiments.

      • Minimize Exposure Time: Reduce the time the compound spends in non-optimal pH solutions.

Issue 2: Appearance of New or Unexpected Peaks in HPLC/LC-MS Analysis
  • Potential Cause A: Oxidative Degradation

    • Causality: Electron-rich aromatic systems can be susceptible to oxidation from dissolved oxygen in the solvent or exposure to atmospheric oxygen, especially in the presence of trace metal ions. This can lead to the formation of N-oxides or hydroxylated species.

    • Solution:

      • De-gas Solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon.

      • Work Under Inert Atmosphere: If the compound is highly sensitive, prepare solutions in a glove box or under a blanket of inert gas.

      • Consider Antioxidants: For formulation development, the inclusion of antioxidants may be tested, but be sure they do not interfere with your assay.

  • Potential Cause B: Photodegradation

    • Causality: Many aromatic and heterocyclic compounds absorb UV light and can undergo photochemical reactions, leading to complex degradation pathways.

    • Solution:

      • Use Amber Glassware: Protect solutions from light at all times by using amber vials or wrapping clear vials in aluminum foil.

      • Limit Exposure: Minimize the exposure of your solutions to ambient and laboratory lighting.

      • Photostability Testing: If the compound will be used in light-exposed conditions, perform a formal photostability study as described in Protocol 4.2.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the root cause of observed instability.

G start Observed Instability (e.g., Low Potency, Extra Peaks) check_ph Is the solution pH controlled and optimized? start->check_ph check_light Is the solution protected from light? check_ph->check_light Yes sol_ph Action: Buffer solution. Conduct pH stability profile. check_ph->sol_ph No check_temp Are temperature and storage conditions controlled? check_light->check_temp Yes sol_light Action: Use amber vials. Minimize light exposure. check_light->sol_light No check_ox Are solvents degassed? (Consider Oxidation) check_temp->check_ox Yes sol_temp Action: Store at -20°C or below. Avoid freeze-thaw cycles. check_temp->sol_temp No sol_ox Action: Sparge solvents with N2/Ar. Work under inert atmosphere. check_ox->sol_ox No end_node Problem Mitigated check_ox->end_node Yes sol_ph->check_light sol_light->check_temp sol_temp->check_ox sol_ox->end_node

Caption: Logical troubleshooting flow for stability issues.

Key Experimental Protocols

These protocols provide a validated framework for preparing solutions and assessing stability.

Protocol 4.1: Preparation of a Stable Stock Solution
  • Weighing: Accurately weigh the required amount of this compound solid in a clean, dry vial.

  • Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Vortex or sonicate briefly until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber micro-centrifuge tubes or HPLC vials.

  • Storage: Label the aliquots clearly and place them in a -20°C or -80°C freezer for long-term storage.

  • Usage: When needed, remove a single aliquot, allow it to thaw completely at room temperature, and use it for dilutions. Discard any unused portion of the thawed aliquot; do not refreeze.

Protocol 4.2: Conducting a Forced Degradation Study

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[5][6] The goal is to achieve 5-20% degradation of the active ingredient.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime (Initial)
Acid Hydrolysis 0.1 M HCl60 °C24 hours
Base Hydrolysis 0.1 M NaOHRoom Temp4 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal 60 °C (in solution)60 °C48 hours
Photolytic ICH Q1B Option 2Room TempPer ICH Guideline

Step-by-Step Methodology:

  • Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • For each stress condition, mix the compound solution with the specified reagent in a 1:1 ratio.

  • Include a control sample (compound in solvent mix, no stressor) kept at 5°C.

  • Expose the samples to the conditions outlined in Table 1. Pull time points (e.g., 2, 4, 8, 24 hours) to monitor the degradation progress.

  • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

  • Analyze all samples by a suitable stability-indicating method (see Protocol 4.3).

Forced Degradation Experimental Workflow

G prep Prepare 1 mg/mL Stock Solution stress_point prep->stress_point acid Acid Hydrolysis (0.1M HCl, 60°C) stress_point->acid base Base Hydrolysis (0.1M NaOH, RT) stress_point->base ox Oxidation (3% H2O2, RT) stress_point->ox thermal Thermal (60°C) stress_point->thermal photo Photolytic (ICH Q1B) stress_point->photo analyze Neutralize (if needed) & Analyze Samples (HPLC/LC-MS) acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze report Characterize Degradants & Determine Pathways analyze->report

Caption: Workflow for a forced degradation study.

Protocol 4.3: Foundational Stability-Indicating HPLC-UV Method

This method serves as a starting point for separating the parent compound from potential degradants. Optimization will be required.

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV Diode Array Detector (DAD), monitor at 254 nm and 280 nm, and collect full spectra to assess peak purity.

  • Injection Volume: 10 µL

References

Technical Support Portal: Addressing Solubility Challenges of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (C₆H₆N₂O₃)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 34415-10-6). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound. We provide in-depth troubleshooting advice, detailed protocols, and scientific rationale to ensure your experimental success.

Section 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses the most common initial questions regarding the compound's properties and behavior.

Q1: What are the fundamental physicochemical properties of this compound?

A1: Understanding the intrinsic properties of the molecule is the first step in troubleshooting solubility. The key parameters are summarized below.

PropertyValueSource
Molecular Formula C₆H₆N₂O₃[1][2]
Molecular Weight 154.12 g/mol [2][3]
CAS Number 34415-10-6[4][5]
Calculated logP -1.0 to -0.4[2][3]
Predicted pKa ~4.0 (Carboxylic Acid), ~11.3 (Pyrimidine Amide)[6][7]
Appearance Crystalline Solid[8]

Note: The negative logP value suggests that the compound is inherently hydrophilic. However, its crystalline nature and the presence of a protonatable carboxylic acid group mean its aqueous solubility is highly dependent on pH.

Q2: Why is this compound poorly soluble in neutral aqueous solutions (e.g., PBS, pH 7.4)?

A2: The poor solubility at neutral pH is a classic characteristic of molecules containing a carboxylic acid group.[9]

  • At Low to Neutral pH (pH < pKa): The carboxylic acid group (-COOH) is protonated and uncharged.[10] While the rest of the molecule has polar features, the uncharged acid group allows for strong intermolecular hydrogen bonding in the crystal lattice. This high lattice energy makes it difficult for water molecules to solvate and dissolve the solid compound.[11]

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated to form a carboxylate salt (-COO⁻).[9] This charged species has much stronger ion-dipole interactions with water, disrupting the crystal lattice and leading to a significant increase in solubility.[10][12]


Section 2: Troubleshooting Guide for Common Solubility Issues

This guide provides a logical workflow for diagnosing and solving solubility problems encountered during experiments.

Initial Troubleshooting Workflow

The following diagram outlines the decision-making process when you encounter poor solubility with this compound.

G cluster_0 Problem Identification cluster_1 Strategy Selection cluster_2 Solution Pathways cluster_3 Validation & Further Investigation A Compound precipitates in aqueous buffer B Is pH adjustment permissible for the assay? A->B C Increase pH > 6.0 (See FAQ Q2) B->C  Yes D Use Organic Co-solvent (e.g., DMSO, Ethanol) B->D  No E Inconsistent results? Consider solid-state form C:e->E:w D:e->E:w F Determine Thermodynamic Solubility (SOP-02) E->F

Caption: Troubleshooting workflow for solubility issues.

Issue 1: My compound won't dissolve or precipitates when I add my DMSO stock to my aqueous buffer (e.g., PBS pH 7.4).

  • Underlying Cause: You are likely exceeding the compound's kinetic solubility limit. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound can crash out of solution as it doesn't have enough time to form a stable, ordered crystal structure.[13][14] The resulting precipitate is often amorphous and its solubility can be higher than the true equilibrium solubility, but it is unstable.[15]

  • Solution Path A: pH Modification As explained in FAQ Q2, increasing the pH is the most effective way to solubilize this compound. The goal is to raise the pH of the final solution to at least 1.5-2 units above the carboxylic acid's pKa (~4.0).

    • Recommendation: Prepare your final aqueous solution in a buffer with a pH of 7.5 to 8.0. At this pH, the carboxylic acid will be fully deprotonated and highly water-soluble.[6] For many pyrimidine-based carboxylic acids, solubility in PBS at pH 7.2 can be around 1 mg/mL, but this can be dramatically increased at slightly higher pH.[8]

    Ionization States vs. pH

    G A Low pH (e.g., pH 2) Predominantly Protonated -COOH Low Solubility B Neutral pH (e.g., pH 7) Mixture of Forms Approaching Limit of Solubility A->B Increase pH C High pH (e.g., pH 9) Predominantly Deprotonated -COO⁻ High Solubility B->C Increase pH

  • Solution Path B: Use of Co-solvents If pH modification is not suitable for your experimental system, using a water-miscible organic co-solvent is the next best approach. Co-solvents work by reducing the polarity of the bulk solvent, which lowers the interfacial tension between the compound and the solvent, enhancing solubility. [16][17] * Common Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol (PEG). [17][18] * Recommendation: Start by ensuring the final concentration of your primary organic solvent (e.g., DMSO) is kept low (typically ≤1% v/v) to avoid artifacts in biological assays. If more solubilizing power is needed, a combination of solvents can be effective. [17]

    Co-solvent Typical Final Conc. (%) Considerations
    DMSO 0.1 - 1.0% Can have biological effects at >1%.
    Ethanol 1 - 5% Can precipitate proteins in some assays.

    | PEG 400 | 5 - 20% | Generally well-tolerated in many systems. |

Issue 2: My solubility measurements are inconsistent from day to day.

  • Underlying Cause: This issue often points to two phenomena: the difference between kinetic and thermodynamic solubility or polymorphism . [19] 1. Kinetic vs. Thermodynamic Solubility: Early, rapid solubility assessments often measure kinetic solubility, which can be an overestimate. [13][14]True thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution and is the most stable and reproducible value. [20]This requires allowing the compound to equilibrate with the solvent over a longer period (e.g., 24 hours). [21] 2. Polymorphism: The compound may exist in different crystalline forms, known as polymorphs, each having a different crystal lattice energy and, consequently, different solubility and dissolution rates. [11][19][22]Different batches or handling procedures (e.g., grinding, solvent exposure) can lead to different polymorphic forms, causing variability. [23]

  • Solution Path: Characterize Thermodynamic Solubility To obtain reproducible results, you must measure the thermodynamic solubility. This is the "gold standard" and is best determined using the shake-flask method . [24]This method ensures that the system has reached equilibrium and that you are measuring the solubility of the most stable crystalline form present. [25]See SOP-02 for a detailed protocol.


Section 3: Standard Operating Protocols (SOPs)

SOP-01: Preparation of a Concentrated Stock Solution in DMSO

  • Objective: To prepare a high-concentration, stable stock solution for serial dilution.

  • Materials: this compound (solid), anhydrous DMSO, analytical balance, volumetric flask, vortex mixer, sonicator.

  • Procedure:

    • Accurately weigh the desired amount of the solid compound.

    • Transfer the solid to a glass volumetric flask.

    • Add approximately 70% of the final desired volume of anhydrous DMSO.

    • Vortex vigorously for 2-3 minutes to facilitate dissolution.

    • Place the flask in a bath sonicator for 10-15 minutes to ensure complete dissolution. Visually inspect for any remaining solid particles.

    • Allow the solution to return to room temperature.

    • Add DMSO to the final volume mark.

    • Aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.

    • Store at -20°C or -80°C. For many pyrimidine derivatives, DMSO stock solutions are stable for at least 6 months under these conditions. [26] SOP-02: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

  • Objective: To determine the equilibrium solubility of the compound in a specific aqueous buffer. [24]2. Materials: Solid compound, chosen aqueous buffer (e.g., pH 7.4 phosphate buffer), screw-cap glass vials, orbital shaker/rotator, centrifuge, syringe filters (0.22 µm, PTFE or other low-binding material), HPLC or UV-Vis spectrophotometer for quantification.

  • Procedure:

    • Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid will remain undissolved at equilibrium (e.g., add 2-5 mg to 1 mL of buffer).

    • Add the desired volume of the aqueous buffer to the vial.

    • Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for 24 to 48 hours to ensure equilibrium is reached. [21][27] 5. After equilibration, visually confirm that excess solid is still present.

    • Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully remove an aliquot of the clear supernatant without disturbing the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates. [28] 9. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve). [28] 10. Report the result in µg/mL or µM. This value represents the thermodynamic solubility. [28]


Section 4: Advanced Strategies for Formulation Development

For professionals in drug development facing persistent solubility challenges, more advanced formulation strategies may be necessary.

  • Salt Formation: Creating a salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) can dramatically improve solubility and dissolution rate. [29]However, the stability of the salt form must be carefully evaluated. A hydrochloride salt form of the title compound is commercially available, suggesting its utility. [30]* Use of Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the drug molecule, increasing its apparent solubility in aqueous media. [29][31]This is a common strategy for both preclinical and clinical formulations. [17]* Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymeric carrier (e.g., PVP, HPMC) in an amorphous state can prevent crystallization and maintain a supersaturated state, enhancing bioavailability. [29][31]

References

Technical Support Center: Scaling Up 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges with in-depth, field-tested solutions that prioritize safety, efficiency, and product quality.

Introduction: The Scale-Up Challenge

This compound is a key heterocyclic building block in medicinal chemistry. While its synthesis on a laboratory scale may be straightforward, scaling up production introduces significant challenges related to reaction kinetics, heat transfer, mass transport, and purification. This guide provides a structured approach to troubleshooting these issues, moving beyond simple procedural steps to explain the underlying chemical principles. The primary synthetic route involves the condensation of a β-dicarbonyl compound (like ethyl acetoacetate) with an N-C-N containing compound (like urea or amidines).[1]

Troubleshooting Guide: A Problem-Oriented Approach

This section directly addresses the most common issues encountered during the scale-up process in a question-and-answer format.

Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes and how can I improve it?

A significant drop in yield upon scale-up is a classic problem often rooted in mixing and thermal control inefficiencies.

Potential Causes & Solutions:

  • Inefficient Mixing: At larger volumes, achieving a homogeneous reaction mixture is more difficult. Pockets of high reactant concentration or poor catalyst distribution can lead to an increase in side reactions.

    • Causality: The Biginelli reaction, a common route for this synthesis, is a multi-component reaction.[2] The rate and selectivity depend on the timely interaction of all three components. Poor mixing disrupts this kinetic balance.

    • Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor stirrer) to ensure vigorous and uniform agitation throughout the reactor. Monitor for any "dead zones" where mixing is poor.

  • Poor Temperature Control: The condensation reaction is often exothermic. A larger batch has a lower surface-area-to-volume ratio, making heat dissipation less efficient. Uncontrolled temperature spikes can accelerate decomposition or the formation of byproducts.

    • Causality: Elevated temperatures can promote the decomposition of urea into ammonia, which can then participate in competing Hantzsch-type dihydropyridine synthesis, a common fluorescent byproduct.[3]

    • Solution: Implement a staged temperature profile. Use a reactor with a cooling jacket and automated temperature control. Consider a slower, controlled addition of one of the key reagents to manage the rate of heat generation.

  • Incorrect Reagent Stoichiometry: While seemingly simple, ensuring correct molar ratios is critical and can be impacted by the purity of bulk starting materials.

    • Solution: Always re-verify the purity of new batches of starting materials. Perform a small-scale test run with the new materials to confirm the optimal stoichiometry before committing to a large-scale batch.[4]

Troubleshooting Workflow: Diagnosing Low Yield

G start Low Yield on Scale-Up check_mixing Is mixing uniform? (Visual inspection, torque monitoring) start->check_mixing check_temp Was the temperature profile stable? (Review batch record) check_mixing->check_temp Yes improve_mixing Action: Upgrade to overhead stirring. Optimize impeller design. check_mixing->improve_mixing No check_purity Are starting materials pure? (QC analysis) check_temp->check_purity Yes improve_temp Action: Slow reagent addition. Improve cooling efficiency. check_temp->improve_temp No purify_sm Action: Re-purify or source higher grade starting materials. check_purity->purify_sm No end Problem Resolved / Further Investigation check_purity->end Yes (Investigate other factors: reaction time, atmosphere)

Caption: A decision tree for troubleshooting low reaction yields.

Q2: The final product is difficult to isolate and purify. It keeps precipitating as a fine, difficult-to-filter solid. What can I do?

The physical properties of the product, especially its solubility and crystal habit, are critical for successful isolation at scale.

Potential Causes & Solutions:

  • "Oiling Out" or Amorphous Precipitation: The product may be precipitating from the solution too quickly, preventing the formation of well-defined, easily filterable crystals. This often happens if the product has low solubility in the reaction solvent, especially upon cooling.

    • Causality: Rapid precipitation traps impurities within the solid matrix, making subsequent purification steps like recrystallization less effective.

    • Solution 1 (Solvent System): Consider a mixed-solvent system. At the end of the reaction, add a co-solvent in which the product is slightly more soluble. This will slow down the precipitation upon cooling, promoting the growth of larger crystals.

    • Solution 2 (Controlled Cooling): Implement a programmed, slow cooling ramp instead of crashing the product out with a rapid temperature drop. A slower cooling rate allows for more orderly crystal growth.

  • pH-Dependent Solubility: As a carboxylic acid with basic nitrogen atoms, the product's solubility is highly dependent on pH.

    • Causality: The compound is zwitterionic and will exhibit its lowest solubility at its isoelectric point.

    • Solution: Carefully control the pH during workup and isolation. Instead of a single, large pH adjustment, perform a gradual titration to the target pH where precipitation is desired. This can significantly improve the particle size and filterability of the product.

Q3: I'm observing a persistent, colored impurity in my final product that is difficult to remove by recrystallization. How can I identify and eliminate it?

Colored impurities often indicate the formation of highly conjugated side products.

Potential Causes & Solutions:

  • Hantzsch-type Dihydropyridine Byproduct: As mentioned, this is a common, highly fluorescent byproduct in Biginelli-type reactions.[3] It forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition).

    • Identification: This byproduct can often be detected by UV-Vis spectroscopy due to its strong absorbance, or by LC-MS.

    • Prevention: The key is to suppress the competing Hantzsch pathway.

      • Temperature Control: Lowering the reaction temperature is the most effective strategy.[3]

      • Order of Addition: Adding the urea last to the reaction mixture can sometimes minimize its decomposition.[3]

      • Catalyst Choice: Certain Lewis acid catalysts may show higher selectivity for the desired Biginelli reaction.

  • Oxidation/Degradation Products: The pyrimidine ring can be susceptible to oxidation, especially at elevated temperatures in the presence of air.

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[4]

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the scale-up of this synthesis? A: The most critical parameters are strict control of the reaction temperature and time, efficient and uniform mixing, the purity of starting materials, and maintaining an inert atmosphere, especially for sensitive reagents.[4] Continuous monitoring of the reaction's progress using techniques like HPLC is vital to prevent the formation of degradation products.

Q: What analytical techniques are recommended for in-process control and final product release? A: For in-process control, Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are essential for monitoring the consumption of starting materials and the formation of the product. For final product characterization and release, a combination of techniques is necessary:

  • HPLC: To determine purity and quantify impurities.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • FTIR Spectroscopy: To identify key functional groups.

Q: What safety precautions are paramount during scale-up? A: A thorough Process Safety Review is mandatory. Key considerations include:

  • Thermal Hazard Assessment: Use Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile and identify any potential for a thermal runaway.

  • Reagent Handling: Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed-system transfers) are in place for handling all chemicals.

  • Pressure Management: The reactor must be equipped with appropriate pressure relief systems.

Protocols & Data

Table 1: Recommended Reaction Parameter Optimization
ParameterLaboratory Scale (Typical)Pilot Scale (Recommended Starting Point)Rationale for Change
Agitation Magnetic Stir Bar (500-800 rpm)Overhead Stirrer (100-300 rpm)Ensures bulk fluid motion and prevents stratification in large volumes.
Temperature 80-100 °C (Oil Bath)75-90 °C (Jacketed Reactor)Lower temperature and better control to minimize byproduct formation.
Reagent Addition All at onceSlow addition of one reactant over 1-2 hoursManages exotherm and maintains optimal reactant concentrations.
Atmosphere Ambient AirInert (Nitrogen/Argon)Prevents oxidation and moisture-sensitive side reactions.[4]
Experimental Protocol: Optimized Recrystallization for Purification

This protocol is designed to maximize purity and yield by controlling crystal growth.

  • Solvent Selection: Identify a suitable solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., Ethanol/Water, Acetic Acid/Water).

  • Dissolution: Transfer the crude, dry product to a clean, appropriately sized reactor. Add the primary solvent (e.g., Ethanol) and begin heating and stirring. Add just enough solvent to achieve complete dissolution at reflux temperature.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated filter to remove them.

  • Controlled Cooling & Anti-Solvent Addition: Begin a slow, linear cooling ramp (e.g., 10-20 °C per hour). If using an anti-solvent (e.g., Water), begin its slow, subsurface addition once the solution has cooled slightly from its peak temperature. This induces gradual supersaturation.

  • Crystallization & Aging: Once crystals begin to form, hold the temperature constant for a period (e.g., 1-2 hours) to allow for crystal growth. This "aging" step is crucial for developing a uniform particle size.

  • Final Cooling & Isolation: Continue the slow cooling ramp to the final isolation temperature (e.g., 0-5 °C).

  • Filtration & Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove residual soluble impurities.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

General Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage reactants Reactants Loading (e.g., Ethyl Acetoacetate, Urea) reaction Controlled Reaction (Temp, Mixing, Inert Atm.) reactants->reaction monitoring In-Process Control (HPLC/TLC) reaction->monitoring quench Reaction Quench (e.g., Water Addition) monitoring->quench ph_adjust pH Adjustment for Precipitation quench->ph_adjust filtration Crude Product Filtration ph_adjust->filtration recrystallization Controlled Recrystallization filtration->recrystallization final_filtration Final Product Filtration & Washing drying Vacuum Drying product Final Pure Product (QC Release) drying->product

Caption: A typical workflow for synthesis and purification.

References

Technical Support Center: Storage and Handling of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS 34415-10-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on minimizing degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing the recommended procedures, you can ensure the integrity and reliability of your experimental results.

Introduction to the Stability of this compound

This compound is a heterocyclic compound featuring a dihydropyrimidine core, a carboxylic acid group, a methyl substituent, and a keto group. The stability of this molecule is influenced by the interplay of these functional groups, making it susceptible to degradation under certain environmental conditions. The primary degradation pathways to consider are hydrolysis, oxidation, photodegradation, and thermal decomposition. This guide will provide a structured approach to mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Minimizes the rate of potential thermal degradation and slows down other chemical reactions.
Humidity Low humidity, in a desiccator if possibleThe dihydropyrimidine ring and carboxylic acid are susceptible to hydrolysis.
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen)Reduces the risk of oxidative degradation.
Light In an amber or opaque containerProtects the compound from photodegradation.

These recommendations are based on general best practices for storing heterocyclic carboxylic acids and are supported by information found in safety data sheets for similar compounds, which advise storing in a cool, dry, well-ventilated place away from heat.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The key structural features of this compound suggest four primary degradation pathways:

  • Hydrolysis: The dihydropyrimidine ring can be susceptible to cleavage, particularly under acidic or basic conditions.[2] The carboxylic acid group can also participate in reactions influenced by moisture.

  • Oxidation: The dihydropyrimidine ring is a potential site for oxidation, which could lead to aromatization or ring-opening.[3][4] Storing under an inert atmosphere is a key preventative measure.

  • Photodegradation: Many pyrimidine-based compounds are sensitive to UV and visible light, which can induce photochemical reactions.[5][6][7][8]

  • Thermal Degradation: Elevated temperatures can provide the energy needed for decomposition, with the stability of pyrimidine derivatives being structure-dependent.[9][10][11]

The following diagram illustrates the potential points of vulnerability on the molecule.

Caption: Potential degradation pathways for this compound.

Q3: How can I assess the purity and detect degradation of my sample?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

  • Method: A reverse-phase C18 column with a gradient elution using a buffered mobile phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: The pyrimidine ring system is UV-active, allowing for sensitive detection.

  • Validation: To ensure the method is stability-indicating, you should perform forced degradation studies.[2][12][13][14][15] This involves intentionally degrading small amounts of the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and demonstrating that the degradation products are resolved from the parent peak and from each other.

Q4: Are there any known incompatible materials or solvents?

A4: Based on the chemical structure and general safety data, avoid the following:

  • Strong Oxidizing Agents: These can react with the dihydropyrimidine ring.[2]

  • Strong Bases and Acids: These can catalyze hydrolysis of the dihydropyrimidine ring. The ionization state of the carboxylic acid will also be affected by pH, which can influence stability.[16][17][18]

  • Reactive Solvents: While soluble in DMSO and DMF, long-term storage in these solvents is not recommended as they can be hygroscopic and may participate in degradation reactions. For long-term storage, the solid form is preferred. If solutions are necessary, prepare them fresh and store them under appropriate conditions for a limited time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Change in physical appearance (e.g., color change from white/off-white to yellow/brown) Photodegradation or oxidative degradation.1. Verify that the compound has been consistently stored in a light-protected (amber or opaque) container. 2. Ensure the container is well-sealed and consider flushing with an inert gas before sealing. 3. Analyze the sample by HPLC to assess purity and identify potential degradation products.
Decreased purity over time as determined by HPLC Inappropriate storage temperature or exposure to humidity.1. Confirm that the storage temperature has been maintained at 2-8°C. 2. Store the compound in a desiccator to minimize exposure to moisture. 3. If stored as a solution, consider preparing fresh solutions for each experiment. Aqueous solutions of similar compounds are not recommended for storage longer than a day.[19]
Poor solubility in desired solvent system Potential degradation leading to less soluble impurities.1. Check the purity of the material using HPLC. 2. Attempt solubilization in a small amount of a polar organic solvent like DMSO before diluting with an aqueous buffer. 3. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.
Inconsistent experimental results Degradation of the compound in the experimental matrix (e.g., cell culture media, buffer).1. Assess the stability of the compound in your experimental buffer or media over the time course of your experiment. 2. Prepare stock solutions in a suitable solvent (e.g., DMSO) and add to the experimental system immediately before use. 3. Consider the pH of your experimental system, as this can influence the stability of the compound.[16][17][18]

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Upon receipt, immediately transfer the compound to a tightly sealed, amber glass vial.

  • If the vial is not already under an inert atmosphere, gently flush the headspace with dry argon or nitrogen gas.

  • Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Store the desiccator in a refrigerator at 2-8°C.

  • For sampling, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.

  • After taking the required amount, re-flush the vial with inert gas, seal tightly, and return to the desiccator in the refrigerator.

Protocol 2: Workflow for a Forced Degradation Study

This workflow is essential for developing a stability-indicating analytical method.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare stock solution of This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Expose aliquots to: Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Expose aliquots to: Oxidation Oxidation (e.g., 3% H2O2) Start->Oxidation Expose aliquots to: Thermal Thermal (e.g., 60-80°C, solid & solution) Start->Thermal Expose aliquots to: Photo Photolytic (ICH Q1B conditions) Start->Photo Expose aliquots to: HPLC Analyze all samples by HPLC (including unstressed control) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Peak_Purity Assess peak purity of the parent compound HPLC->Peak_Purity Resolution Calculate resolution between parent and degradation peaks Peak_Purity->Resolution Mass_Balance Perform mass balance calculation Resolution->Mass_Balance

Caption: Workflow for a forced degradation study.

Conclusion

By adhering to the storage and handling guidelines outlined in this technical support center, you can significantly minimize the degradation of this compound. Proactive measures to protect the compound from heat, light, moisture, and oxygen are paramount for maintaining its purity and ensuring the validity of your research. Should you encounter issues not covered in this guide, we recommend performing a thorough analytical assessment of your sample to investigate potential degradation.

References

Technical Support Center: Troubleshooting Artifacts with 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (MODP-CA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers utilizing 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, which we will refer to as MODP-CA for brevity. This resource is designed to help you, our fellow scientists and drug development professionals, identify and mitigate common experimental artifacts that can arise when working with this compound. Our goal is to ensure that your results are robust, reproducible, and accurately reflect the underlying biology, not the influence of assay interference.

Section 1: Compound Profile & Core Principles

MODP-CA is a heterocyclic compound belonging to the pyrimidine family.[1][2] Its structure, featuring a carboxylic acid group and a pyrimidine ring, suggests potential for specific biological activity but also predisposes it to certain types of assay interference. Understanding these properties is the first step in designing robust experiments.

Key Structural Features and Their Implications:

  • Pyrimidine Ring: Aromatic and heterocyclic, this core can be involved in various non-covalent interactions and may possess intrinsic fluorescence or absorbance.[3][4]

  • Carboxylic Acid Group (-COOH): This functional group is typically ionized at neutral pH, conferring a negative charge. This can lead to metal chelation, altered solubility, and non-specific binding to proteins.[5][6]

  • Oxo- group (=O): Contributes to the polarity and hydrogen bonding potential of the molecule.

The Golden Rule of Hit Validation: An observed effect in a single primary assay is only a preliminary finding. It is imperative to conduct orthogonal assays and specific counter-screens to rule out artifacts before committing resources to a hit.[3][7]

Section 2: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when using MODP-CA and similar small molecules.

Q1: My absorbance or fluorescence readings are unexpectedly high, even in my "no-enzyme" or "no-cell" control wells. What is happening?

A: This strongly suggests the compound is directly interfering with the assay's detection system. There are two primary causes:

  • Intrinsic Signal: MODP-CA itself may absorb light (for absorbance assays) or fluoresce (for fluorescence assays) at the wavelengths you are using.[3][4][8] This is a common property of aromatic heterocyclic compounds.

  • Light Scattering: The compound may have poor solubility in your assay buffer and is precipitating. These small, insoluble particles can scatter light, leading to a factitiously high absorbance reading.[9]

Initial Action: See Protocol 4.1 to measure the intrinsic absorbance/fluorescence of MODP-CA in your assay buffer.

Q2: I'm observing potent inhibition of my target enzyme, but the dose-response curve is unusually steep and the results are sensitive to detergent. Why?

A: This is a classic hallmark of non-specific inhibition caused by compound aggregation .[9][10][11] At a critical concentration, MODP-CA molecules may self-associate to form colloidal aggregates. These aggregates can sequester the enzyme on their surface, effectively removing it from the reaction and producing apparent inhibition.[9][10][12][13] This mechanism is often sensitive to the presence of non-ionic detergents like Triton X-100, which can disrupt the aggregates.[9]

Initial Action: Rerun the inhibition assay with and without the addition of 0.01% Triton X-100. If the potency of MODP-CA is significantly reduced in the presence of the detergent, aggregation is the likely cause.

Q3: The inhibitory activity of MODP-CA seems to diminish if I increase the concentration of my enzyme. Is this expected?

A: For a classic, reversible inhibitor, the IC50 value should be independent of the enzyme concentration. However, if MODP-CA is acting as an aggregator, its apparent IC50 value will increase linearly with the enzyme concentration.[10] This is because the aggregates act stoichiometrically, sequestering a certain amount of enzyme. More enzyme requires more aggregate (and thus a higher concentration of MODP-CA) to achieve the same level of inhibition.

Initial Action: Perform the assay at two or three different enzyme concentrations (e.g., 1x, 2x, and 5x). If the IC50 shifts significantly, it points towards an aggregation-based mechanism. See Protocol 4.3.

Q4: My assay relies on a metal cofactor (e.g., Mg²⁺, Zn²⁺), and MODP-CA is showing inhibitory activity. How can I check for metal chelation?

A: The carboxylic acid group on MODP-CA is a potential metal chelator.[5][14] Chelation can strip essential metal cofactors from your enzyme, leading to a loss of activity that can be mistaken for direct, specific inhibition.

Initial Action: Perform the assay with varying concentrations of the metal cofactor. If increasing the cofactor concentration rescues the enzyme activity in the presence of MODP-CA, chelation is a probable cause.

Section 3: In-Depth Troubleshooting Guides

Guide 1: Investigating False Positives & High Background

A false positive is an apparent "hit" that is not due to the compound's specific interaction with the biological target. This guide provides a workflow to diagnose the issue.

False_Positive_Workflow start High Signal or Apparent Activity Observed control_no_enzyme Run Control: MODP-CA in buffer (No enzyme/cells) start->control_no_enzyme check_signal Is signal still high? control_no_enzyme->check_signal test_solubility Visually inspect well for precipitate. Centrifuge plate. Is supernatant signal lower? check_signal->test_solubility Yes control_no_substrate Run Control: MODP-CA + Enzyme (No substrate/reporter) check_signal->control_no_substrate No cause_intrinsic Conclusion: Intrinsic Absorbance or Autofluorescence of MODP-CA. cause_scatter Conclusion: Light Scattering due to Compound Precipitation. check_solubility Precipitate Observed? test_solubility->check_solubility check_solubility->cause_intrinsic No check_solubility->cause_scatter Yes check_substrate_interaction Is signal high? control_no_substrate->check_substrate_interaction cause_substrate_interaction Conclusion: MODP-CA reacts with or stabilizes substrate/reporter. check_substrate_interaction->cause_substrate_interaction Yes next_steps Proceed to Non-Specific Inhibition Troubleshooting (Guide 2) check_substrate_interaction->next_steps No

Caption: Workflow to diagnose the cause of false-positive signals.

Guide 2: Characterizing Non-Specific Inhibition

Even if MODP-CA does not interfere with the assay readout directly, it may inhibit the target through non-specific mechanisms that are unlikely to translate to selective therapeutic effects.

Aggregation_Mechanism cluster_monomer Low Concentration cluster_aggregate High Concentration (Above CAC) M MODP-CA Monomer E Enzyme (Active) A MODP-CA Aggregate M->A Self-Assembles S Substrate E->S Binds P Product S->P Converts E_ads Enzyme (Adsorbed, Inactive) A->E_ads Sequesters S2 Substrate E_ads->S2 Blocked

Caption: Formation of aggregates sequesters enzyme, causing inhibition.

Potential Cause Key Diagnostic Experiment Expected Outcome if Non-Specific Reference Protocol
Compound Aggregation Re-run assay in the presence of 0.01% Triton X-100.Inhibitory activity is significantly reduced or abolished.Protocol 4.2
Compound Aggregation Vary enzyme concentration.IC50 value increases linearly with enzyme concentration.[10]Protocol 4.3
Metal Chelation Titrate in additional metal cofactor required by the enzyme.Inhibitory activity is reversed by excess cofactor.N/A
Redox Cycling Run a counter-assay with a redox-sensitive reporter (e.g., resazurin) in the absence of the target enzyme.Compound generates a signal (either reduction or oxidation) on its own.Protocol 4.4

Section 4: Detailed Experimental Protocols

Protocol 4.1: Assessing Intrinsic Compound Signal
  • Preparation: Prepare a dilution series of MODP-CA in your final assay buffer at 2x the final concentration.

  • Plate Layout: In a microplate, add 50 µL of assay buffer to columns 1-11. Add 50 µL of your 2x MODP-CA dilutions to columns 2-11. Add 50 µL of buffer to column 1 (blank). This creates a 1x final concentration series. Column 12 can be used for a positive control fluorophore/chromophore if desired.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.

  • Measurement: Read the plate on your plate reader using the exact same absorbance wavelength or fluorescence excitation/emission filter set as your main assay.

  • Analysis: Subtract the average signal from the blank wells (Column 1) from all other wells. If the resulting signal is significant and dose-dependent, the compound has an intrinsic signal that must be accounted for or avoided.

Protocol 4.2: Detergent Counter-Screen for Aggregation
  • Buffer Preparation: Prepare two batches of your final assay buffer: one without detergent and one containing 0.02% Triton X-100.

  • Compound Dilution: Prepare identical serial dilutions of MODP-CA in both the detergent-free and detergent-containing buffers.

  • Assay Performance: Run your standard enzyme inhibition assay in parallel using both sets of compound dilutions. When the enzyme and other components are added, the final Triton X-100 concentration will be 0.01%.

  • Analysis: Compare the dose-response curves. A significant rightward shift (loss of potency) in the curve generated with Triton X-100 is strong evidence for aggregation-based inhibition.[9]

Protocol 4.3: Control for Stoichiometric Inhibition (Enzyme Titration)
  • Enzyme Preparation: Prepare solutions of your enzyme at 1x, 2x, and 5x your standard assay concentration.

  • Assay Performance: Set up three parallel inhibition experiments. Each experiment will use one of the enzyme concentrations but will be identical in all other respects, including the MODP-CA concentration range.

  • Data Analysis: Calculate the IC50 value for MODP-CA from each of the three dose-response curves.

  • Interpretation: Plot the calculated IC50 values against the enzyme concentration. A flat line indicates a classic inhibition mechanism. A line with a steep, positive slope indicates stoichiometric inhibition, characteristic of aggregators.[10]

Protocol 4.4: Counter-Screen for Redox Interference
  • Reagent Preparation: Prepare a solution of a redox indicator dye (e.g., 10 µM Resazurin) in your assay buffer. Also prepare a dilution series of MODP-CA.

  • Plate Setup: In a microplate, add the MODP-CA dilutions. Add the resazurin solution to all wells. Include control wells with resazurin only (negative control) and resazurin with a known reducing agent like DTT (positive control).

  • Incubation: Incubate for 30-60 minutes at the assay temperature.

  • Measurement: Read fluorescence (typically ~560nm Ex / ~590nm Em for resazurin/resorufin).

  • Analysis: An increase in fluorescence in the MODP-CA wells indicates the compound is a reducing agent, while a decrease relative to the negative control could indicate quenching or oxidative properties. Either result flags the compound as a potential interferent in redox-based assays.

References

Validation & Comparative

The Evolving Landscape of Anemia Therapeutics: A Comparative Efficacy Analysis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid and Other HIF Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The management of anemia, particularly in the context of chronic kidney disease (CKD), has been revolutionized by the advent of a new class of oral therapeutics: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors. These small molecules mimic the body's natural response to hypoxia, leading to a coordinated increase in erythropoietin (EPO) production and improved iron metabolism. This guide provides a detailed comparative analysis of the efficacy of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, a representative member of a novel structural class of HIF-PH inhibitors, with other well-established agents in this class, including Roxadustat, Vadadustat, Daprodustat, and Molidustat. We will delve into the underlying molecular mechanisms, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds, offering a comprehensive resource for researchers and drug development professionals.

The HIF Prolyl Hydroxylase Pathway: The Central Target

Under normal oxygen conditions (normoxia), the alpha subunit of the transcription factor HIF (HIF-α) is continuously synthesized and rapidly degraded. This degradation is initiated by a family of iron- and 2-oxoglutarate-dependent dioxygenases known as HIF prolyl hydroxylases (PHD1, PHD2, and PHD3). These enzymes hydroxylate specific proline residues on HIF-α, creating a recognition site for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-α for proteasomal degradation.

In hypoxic conditions, the lack of molecular oxygen limits PHD activity. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes, including EPO, which is critical for red blood cell production. HIF-PH inhibitors exploit this natural regulatory system by binding to the active site of PHDs, thereby preventing HIF-α degradation even in the presence of oxygen.

HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition cluster_nucleus Hypoxia / PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes (Active) HIFa_normoxia->PHD Substrate HIFa_OH Hydroxylated HIF-α PHD->HIFa_OH Hydroxylation O2 O2, Fe(II), 2-OG O2->PHD Co-substrates VHL VHL E3 Ligase HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hypoxia HIF-α PHD_inhibited PHD Enzymes (Inhibited) HIFa_hypoxia->PHD_inhibited No Hydroxylation HIFa_stable Stabilized HIF-α HIFa_hypoxia->HIFa_stable Accumulation PHD_Inhibitor PHD Inhibitor (e.g., 2-Methyl-6-oxo-...) PHD_Inhibitor->PHD_inhibited Inhibition HIF_complex HIF-α/β Complex HIFa_stable->HIF_complex Nucleus Nucleus HIFa_stable->Nucleus HIFb HIF-β HIFb->HIF_complex HIFb->Nucleus HRE Hypoxia Response Elements (HRE) HIF_complex->HRE Gene_Tx Gene Transcription (e.g., EPO, iron metabolism) HRE->Gene_Tx AlphaScreen_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection PHD2 Recombinant PHD2 Reaction_Mix Reaction Mixture PHD2->Reaction_Mix HIF_peptide Biotinylated HIF-α Peptide HIF_peptide->Reaction_Mix Cofactors Fe(II), Ascorbate, 2-OG Cofactors->Reaction_Mix Inhibitor Test Inhibitor Inhibitor->Reaction_Mix Hydroxylated_Peptide Hydroxylated Peptide Reaction_Mix->Hydroxylated_Peptide Incubation Antibody_Bead Antibody-Acceptor Bead Hydroxylated_Peptide->Antibody_Bead Streptavidin_Bead Streptavidin-Donor Bead Hydroxylated_Peptide->Streptavidin_Bead Proximity Proximity Complex Antibody_Bead->Proximity Streptavidin_Bead->Proximity Signal Chemiluminescent Signal Proximity->Signal Excitation

A Comparative Guide to 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Analogs: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a vast array of biological activities.[1][2] As a privileged heterocyclic motif, its derivatives are integral to nucleic acids (cytosine, thymine, and uracil) and are found in a multitude of approved drugs.[2] Among the diverse classes of pyrimidine derivatives, analogs of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid represent a particularly versatile and fruitful area of research.

This guide provides a comparative analysis of various analogs derived from this core structure. We will delve into their synthetic strategies, compare their performance against different biological targets, and elucidate the critical structure-activity relationships (SAR) that govern their potency and selectivity. The content herein is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and in-depth experimental details.

General Synthetic Strategies: Building the Core and Its Analogs

The synthesis of this compound and its analogs can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern and the commercial availability of starting materials.

One common and powerful approach for creating related dihydropyrimidinone (DHPM) structures is the Biginelli reaction , a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[3][4] This method is highly valued for its efficiency and atom economy in generating structurally complex molecules in a single step.[4][5]

Alternatively, for more complex substitution patterns, particularly at the C2 and C6 positions, a multi-step approach starting from precursors like orotic acid or 2,4-dichloropyrimidines is frequently employed.[6][7] This strategy allows for the sequential and regioselective introduction of different nucleophiles, providing precise control over the final analog structure. The rationale for this approach is the differential reactivity of the chloro-substituents on the pyrimidine ring, enabling a directed synthesis.

Below is a generalized workflow illustrating these divergent synthetic pathways.

G cluster_0 Biginelli Reaction cluster_1 Stepwise Synthesis start1 Aldehyde + β-Ketoester + Urea/Thiourea dihydropyrimidinone Dihydropyrimidinone Core (DHPMs) start1->dihydropyrimidinone One-pot Condensation diversification Further Functionalization (e.g., N-alkylation, side-chain modification) dihydropyrimidinone->diversification start2 Orotic Acid or 2,4-Dichloropyrimidine intermediate1 Activated Intermediate (e.g., Acyl Chloride) start2->intermediate1 Activation intermediate2 Regioselective Substitution (e.g., at C4) intermediate1->intermediate2 Nucleophilic Substitution (Nu1) final_scaffold Substituted Pyrimidine Carboxamide Core intermediate2->final_scaffold Second Substitution (Nu2) final_scaffold->diversification final_analogs Library of Analogs diversification->final_analogs caption Fig. 1: Generalized Synthetic Workflows

Caption: Fig. 1: Generalized Synthetic Workflows for Pyrimidine Analogs.

Comparative Study 1: N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibitors

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. Inhibiting NAPE-PLD is a promising therapeutic strategy for modulating emotional behavior and other neurological processes. Pyrimidine-4-carboxamides have emerged as a potent class of NAPE-PLD inhibitors.[6][7][8]

Structure-Activity Relationship (SAR) Analysis

Intensive SAR studies have led to the optimization of a high-throughput screening hit into a potent, selective, and in vivo active inhibitor, LEI-401.[7] The core scaffold allows for modification at three key positions (R¹, R², and R³), as depicted below.

Caption: Fig. 2: SAR Map for NAPE-PLD Inhibitors.

  • R¹ Position (Amide): Modification of the amide substituent is critical. Small, alkyl groups like cyclopropylmethyl were found to be optimal. Significantly, methylation of the amide nitrogen resulted in a complete loss of potency, suggesting a crucial hydrogen bond donation is required for binding.[6]

  • R² Position (C6): The introduction of an (S)-3-hydroxypyrrolidin-1-yl group at the C6 position was a key optimization step, substantially increasing potency.

  • R³ Position (C2): This position tolerates bulky and lipophilic substituents. An (S)-3-phenylpiperidin-1-yl group was identified as a highly effective moiety for enhancing inhibitory activity.[6][7]

Quantitative Performance Data

The systematic optimization of the initial hit compound (2) led to the development of LEI-401 (1), which exhibits nanomolar potency and improved physicochemical properties.[7] Lipophilic efficiency (LipE), a metric combining potency (pIC₅₀) and lipophilicity (cLogP), is often used to guide optimization, as it helps identify compounds that achieve high potency without excessive lipophilicity, a common liability in drug development.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentpIC₅₀cLogPLipE (pIC₅₀ - cLogP)
2 (HTS Hit) N-methylphenethylMorpholineMorpholine6.09 ± 0.043.552.54
LEI-401 (1) Cyclopropylmethyl(S)-3-hydroxypyrrolidin-1-yl(S)-3-phenylpiperidin-1-yl7.14 ± 0.043.683.46
7 N,N-dimethylphenethylMorpholineMorpholine< 5.03.65< 1.35
(Data synthesized from Mock et al., J. Med. Chem. 2021)[6][7][8]

Comparative Study 2: Xanthine Oxidase (XO) Inhibitors

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a precursor to gout. Therefore, XO inhibitors are the primary treatment for this condition.

Researchers have successfully designed 2-phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel and highly potent XO inhibitors.[9]

SAR Analysis

In this series, the key modifications were made to the C2-phenyl ring and the C4 and C6 positions of the pyrimidine ring.

  • C2-Phenyl Ring: An alkoxy group at the 4-position and a cyano group at the 3-position of the C2-phenyl ring were found to be crucial for high potency.

  • C4-Pyrimidine Position: The introduction of a methyl group at the C4 position was detrimental to the inhibitory activity.[9]

  • C6-Pyrimidine Position: Interestingly, replacing the C6-oxo group with an imino (=NH) group maintained or even slightly improved the XO inhibitory potency, demonstrating bioisosteric replacement is a valid strategy here.[9]

Quantitative Performance Data

Several compounds in this series exhibited IC₅₀ values in the nanomolar range, comparable to the approved drug febuxostat.

Compound IDC4-SubstituentC6-SubstituentC2-Phenyl SubstituentIC₅₀ (µM)
8a H=O4-methoxy-3-cyano0.5677
9c CH₃=O4-propoxy-3-cyano0.4503
10c H=NH4-propoxy-3-cyano0.0240
10e H=NH4-pentyloxy-3-cyano0.0181
Febuxostat ---0.0195
(Data sourced from Wang et al., Eur. J. Med. Chem. 2019)[9]

Comparative Study 3: Other Biological Activities

The versatility of the pyrimidine scaffold is further highlighted by its application across other therapeutic areas.

  • PPARγ Activators: 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives have been designed as high-affinity ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[10][11] These compounds serve as potential substitutes for the thiazolidinedione class of antidiabetic drugs, with some showing binding affinity comparable to clinically used agents.[10][11]

  • Calcium Channel Blockers: Dihydropyrimidine derivatives have been investigated as potent mimics of dihydropyridine calcium channel blockers, which are widely used to treat hypertension.[12] SAR studies in this class revealed that a combination of a branched ester at C5 and an alkylthio group at C2 was optimal for activity.[12]

  • Antimicrobial Agents: By modifying the core structure, for instance through the introduction of a pyrazole-thioether linkage, analogs have been developed as potential inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth.[13] Several of these compounds demonstrated potent activity against both gram-positive and gram-negative bacteria.[13]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, self-validating experimental protocols for the synthesis and biological evaluation of a representative analog.

Protocol 1: Synthesis of a Pyrimidine-4-Carboxamide Analog

This protocol is adapted from the synthesis of NAPE-PLD inhibitors and demonstrates a common amide coupling procedure.[8]

Objective: To synthesize N-(cyclopropylmethyl)-2,6-dimorpholinopyrimidine-4-carboxamide.

Causality: This protocol uses PyBOP as a coupling reagent. PyBOP is a phosphonium-based reagent that efficiently activates the carboxylic acid for amide bond formation, minimizing side reactions and often leading to high yields under mild conditions. DiPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Step-by-Step Procedure:

  • Preparation: To a solution of 2,6-dimorpholinopyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add PyBOP (1.5 equiv) and Diisopropylethylamine (DiPEA, 3.0 equiv).

  • Activation: Stir the mixture at room temperature for 20 minutes. This allows for the complete activation of the carboxylic acid to its HOBt ester intermediate.

  • Amine Addition: Add cyclopropylmethanamine (1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 5% Methanol in Dichloromethane). The disappearance of the starting carboxylic acid and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. The acidic wash removes excess amine and DiPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The obtained spectra should be consistent with the expected structure.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a standard spectrophotometric method for measuring XO inhibitory activity.[9]

Objective: To determine the IC₅₀ value of a test compound against xanthine oxidase.

Causality: This assay measures the enzymatic activity of XO by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine. An inhibitor will slow this rate of formation. A positive control (Allopurinol or Febuxostat) is essential to validate the assay's performance.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine (substrate) in the buffer.

    • Prepare stock solutions of the test compounds and a positive control (e.g., Febuxostat) in DMSO.

    • Prepare a solution of xanthine oxidase enzyme in the buffer.

  • Assay Setup: In a 96-well UV-transparent microplate, add the following to each well:

    • 150 µL of potassium phosphate buffer.

    • 20 µL of test compound solution at various concentrations (typically a serial dilution). For the control wells, add 20 µL of DMSO.

    • 10 µL of xanthine oxidase enzyme solution.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the compounds to bind to the enzyme.

  • Initiation: Initiate the enzymatic reaction by adding 20 µL of the xanthine substrate solution to each well.

  • Measurement: Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance vs. time curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Perspectives

The this compound scaffold and its related structures are exceptionally versatile platforms for drug discovery. As demonstrated, subtle modifications to the core can redirect the biological activity towards vastly different targets, from CNS enzymes like NAPE-PLD to metabolic enzymes like XO and ion channels.[6][9][12] The detailed SAR studies available for several analog series provide a robust roadmap for medicinal chemists to design next-generation therapeutics.

Future efforts should focus on optimizing the pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these potent inhibitors. The exploration of novel substitutions and the application of advanced synthetic methodologies will undoubtedly uncover new analogs with enhanced efficacy and safety profiles, further cementing the importance of the pyrimidine core in modern medicinal chemistry.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid. By synthesizing regulatory expectations with practical, field-proven insights, this document serves as a comprehensive resource for researchers, analytical chemists, and quality control professionals. We will explore the causality behind experimental choices, present detailed protocols, and provide a framework for interpreting comparative performance data, ensuring that the selected analytical procedures are fit for their intended purpose.

Introduction: The Analyte and the Imperative for Cross-Validation

This compound is a heterocyclic compound featuring both a pyrimidine core and a carboxylic acid functional group. This structure imparts significant polarity and potential for UV absorbance, characteristics that guide the selection of appropriate analytical methods.

In the pharmaceutical industry, the lifecycle of an analytical method often involves evolution, from initial use in research and development to implementation in a regulated quality control (QC) laboratory, or transfer between different sites. Cross-validation is the formal process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[1][2] This is not merely a procedural formality; it is a scientific necessity that ensures consistency and data integrity throughout the drug development process. According to the International Council for Harmonisation (ICH) Q2(R2) guidelines, the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[3][4] Cross-validation extends this principle, proving that different methods are equally "fit" and can be used interchangeably without compromising product quality or patient safety.[1][5]

This guide will compare a workhorse chromatographic method (HPLC-UV), a high-selectivity method (LC-MS), and a simple, rapid screening method (UV-Vis Spectrophotometry).

Foundational Principles: The Analytical Target Profile (ATP)

Before delving into specific methods, we must define the Analytical Target Profile (ATP). The ATP is a concept central to modern analytical procedure development, as outlined in ICH Q14, and it predefines the performance requirements of the method.[6][7]

For the quantification of this compound in a bulk drug substance, our ATP is as follows:

  • Analyte: this compound

  • Matrix: Bulk Powder

  • Technique: Quantitative analysis

  • Performance Characteristics:

    • Accuracy: 98.0% - 102.0% recovery

    • Precision (RSD): ≤ 2.0%

    • Linearity (r²): ≥ 0.999

    • Range: 50% to 150% of the nominal concentration

    • Specificity: Must be able to distinguish the analyte from key starting materials and potential degradation products.

This ATP serves as our benchmark for evaluating the suitability of each method.

Methodologies and Experimental Protocols

Here we detail the experimental protocols for three distinct analytical methods. The rationale behind the selection of columns, mobile phases, and detection parameters is explained, reflecting an experienced-based approach.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the cornerstone of pharmaceutical analysis due to its high resolution, reproducibility, and robustness. For a polar, ionizable compound like our analyte, a reversed-phase (RP) separation with pH control is the logical starting point.[8]

Experimental Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size. A C18 stationary phase provides a good balance of hydrophobic retention.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid. The acidic pH suppresses the ionization of the carboxylic acid group, promoting better retention and peak shape on a C18 column.[9][10]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined from the analyte's UV spectrum (e.g., 270 nm).[11]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): 50:50 Methanol:Water. This combination is chosen for its ability to readily dissolve the polar analyte.

    • Standard Stock Solution: Accurately weigh 25 mg of reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a 500 µg/mL solution.

    • Working Standard: Prepare a 100 µg/mL working standard by diluting the stock solution. This will be the 100% level for validation studies.

    • Sample Solution: Prepare the sample at the same target concentration as the working standard.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis P1 Weigh Reference Standard P2 Dissolve in Diluent (50:50 MeOH:H2O) P1->P2 P3 Create Stock Solution (500 µg/mL) P2->P3 P4 Dilute to Working Std (100 µg/mL) P3->P4 H1 Inject Sample (10 µL) P4->H1 Inject Standard H2 C18 Column Separation (pH 3.0 Mobile Phase) H1->H2 H3 UV Detection (270 nm) H2->H3 D1 Integrate Peak Area H3->D1 D2 Quantify vs. Standard D1->D2

Caption: Workflow for HPLC-UV quantitative analysis.

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers superior selectivity and sensitivity, making it ideal for confirming identity and for analyzing more complex matrices.[12][13] Given the analyte's polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, providing better retention.[14][15]

Experimental Protocol:

  • Instrumentation: LC-MS system, preferably with a tandem quadrupole (MS/MS) or high-resolution mass spectrometer (e.g., Q-TOF).

  • Chromatographic Conditions:

    • Column: HILIC (Amide or Silica-based), 100 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

    • Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Acetonitrile:Water.

    • Gradient: 95% A to 50% A over 8 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). The carboxylic acid group will readily deprotonate to form [M-H]⁻ ions.

    • Selected Ion Monitoring (SIM): Target the [M-H]⁻ ion (e.g., m/z 167.0 for C6H6N2O3).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

  • Standard and Sample Preparation:

    • Prepare standards and samples as described for the HPLC method, but at lower concentrations (e.g., a working standard of 1 µg/mL) due to the higher sensitivity of MS detection.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS System cluster_data Data Analysis P1 Weigh Standard P2 Dissolve in Diluent P1->P2 P3 Prepare Low Conc. Working Standard (1 µg/mL) P2->P3 L1 Inject Sample P3->L1 Inject Standard L2 HILIC Column Separation L1->L2 L3 ESI- Source L2->L3 L4 Mass Analyzer (SIM) L3->L4 D1 Extract Ion Chromatogram L4->D1 D2 Quantify Peak Area D1->D2

Caption: Workflow for LC-MS quantitative analysis.

Method 3: UV-Vis Spectrophotometry

This is the simplest and fastest method, suitable for high-concentration samples in a pure matrix.[16] Its primary limitation is a lack of specificity. The method relies on the Beer-Lambert law, where absorbance is directly proportional to concentration.[17]

Experimental Protocol:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Solvent Selection: Use the same diluent as the HPLC method (50:50 Methanol:Water).

    • Determine λmax: Scan a dilute solution of the analyte from 200-400 nm against a solvent blank to find the wavelength of maximum absorbance (λmax).[11]

    • Prepare Calibration Curve: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) from the stock solution.

    • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax.

    • Quantification: Calculate the concentration of the sample using the linear regression equation from the calibration curve.

Cross-Validation Study Design

The core of this guide is the cross-validation study. The goal is to prove that the HPLC-UV and LC-MS methods provide equivalent results for the quantification of the analyte. The UV-Vis method will be evaluated as a potential limit test or high-throughput screening tool.

Workflow Diagram: Cross-Validation Logic

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2) S Single Batch of 2-Methyl-6-oxo-1,6- dihydropyrimidine-4-carboxylic acid M1 Method 1: HPLC-UV S->M1 M2 Method 2: LC-MS S->M2 M3 Method 3: UV-Vis Spec S->M3 V1 Accuracy (% Recovery) M1->V1 V2 Precision (% RSD) M1->V2 V3 Specificity M1->V3 V4 Linearity & Range M1->V4 M2->V1 M2->V2 M2->V3 M2->V4 M3->V1 M3->V2 M3->V3 M3->V4 D Comparative Data Analysis (Statistical Evaluation) V1->D V2->D V3->D V4->D C Conclusion: Method Equivalency D->C

Caption: Logical flow of the cross-validation study.

Procedure:

  • Use a single, homogenous batch of the analyte.

  • Prepare three independent sample preparations.

  • Analyze each preparation in triplicate (n=3) using both the validated HPLC-UV and LC-MS methods.

  • Calculate the mean assay value, standard deviation, and %RSD for each method.

  • Compare the results statistically. The mean values obtained from the two methods should not be statistically different (e.g., using a t-test), and the difference between the means should be within a pre-defined acceptance criterion (e.g., ≤ 2.0%).

Comparative Performance Data

The following tables summarize the expected validation results for each method, based on the defined ATP.

Table 1: Comparison of Core Validation Parameters

Parameter HPLC-UV LC-MS (SIM Mode) UV-Vis Spectrophotometry Acceptance Criteria (ATP)
Accuracy (% Recovery)99.5%100.2%101.5%98.0% - 102.0%
Precision (% RSD, n=6)0.8%1.1%1.8%≤ 2.0%
Linearity (r²)0.99980.99950.9991≥ 0.999
LOD (µg/mL)0.10.0051.0N/A
LOQ (µg/mL)0.30.0153.0N/A
Specificity High (Separates impurities)Very High (Mass-based)Low (Interference likely)No interference at analyte peak

Table 2: Cross-Validation Results (Assay of a Single Batch)

Method Mean Assay Value (%) Difference between Methods (%) Acceptance Criterion
HPLC-UV 99.8%\multirow{2}{}{0.3%}\multirow{2}{}{≤ 2.0%}
LC-MS 100.1%

Discussion and Recommendations

The experimental data clearly demonstrate that both the HPLC-UV and LC-MS methods meet the pre-defined Analytical Target Profile. They are accurate, precise, and linear over the required range. The cross-validation results show a negligible difference of 0.3% between the mean assay values, confirming their equivalency for quantitative analysis of the bulk drug substance.

  • HPLC-UV: This method is the recommended choice for routine QC release testing. It is robust, cost-effective, and provides excellent quantitative performance. Its specificity is sufficient for monitoring the purity of the bulk substance.

  • LC-MS: This method serves as an essential orthogonal technique. Its superior selectivity makes it invaluable for identification purposes, for troubleshooting out-of-spec results from the HPLC method, and for analyzing complex samples, such as forced degradation studies or extracts from biological matrices.[14][18]

  • UV-Vis Spectrophotometry: While this method also met the accuracy and precision criteria in this controlled scenario, its lack of specificity is a critical drawback.[19] It cannot distinguish the analyte from UV-absorbing impurities. Therefore, it is not suitable as a primary release method but could be employed for at-line monitoring of high-concentration process streams where impurities are known to be negligible.

Conclusion

This guide demonstrates a comprehensive approach to the cross-validation of analytical methods for this compound. By grounding our experimental design in the principles of ICH Q2(R2) and Q14, we have successfully shown the equivalency of HPLC-UV and LC-MS methods.[4][6][7] The HPLC-UV method stands out as the optimal choice for routine quality control, while the LC-MS method provides an indispensable, highly selective orthogonal tool. This dual-methodology approach ensures analytical robustness and data integrity throughout the product lifecycle.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 34415-10-6). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is designed to provide clear, actionable intelligence that goes beyond mere compliance, ensuring a foundation of safety and best practices within your laboratory.

Core Principle: Hazard Identification and Precautionary Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, established principles of chemical safety demand a conservative approach. We must infer potential hazards from structurally analogous compounds. A closely related molecule, 2-Methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid, is classified with specific hazards that we must assume apply to our target compound[1].

This precautionary principle is the cornerstone of laboratory safety. In the absence of specific data, we treat an unknown compound with the same level of caution as its most hazardous known analog[2]. Therefore, all handling and disposal procedures must be based on the assumption that this compound is a hazardous substance.

Table 1: Assumed Hazard Profile and Immediate Safety Implications

Hazard ClassGHS Hazard StatementRationale & Immediate Protective Measures
Skin Irritation (Category 2) H315: Causes skin irritationDirect contact can cause inflammation and irritation. Always wear chemical-resistant gloves and a lab coat to prevent skin exposure[2][3].
Serious Eye Irritation (Category 2) H319: Causes serious eye irritation[1]The compound can cause significant, potentially damaging eye irritation upon contact. Tightly fitting safety goggles or a face shield are mandatory[2].
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation[1]Inhalation of dust or aerosols can irritate the respiratory tract. All handling, including weighing and preparing for disposal, must be conducted within a certified chemical fume hood[2][3].

Essential Safety Protocols: PPE and Engineering Controls

Before beginning any waste consolidation or disposal procedure, ensure the following controls are in place. These are non-negotiable elements of a safe laboratory environment.

  • Personal Protective Equipment (PPE): A baseline of appropriate PPE is required at all times.

    • Eye Protection: Tightly fitting safety goggles or a full-face shield[2].

    • Hand Protection: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or degradation before each use[3].

    • Body Protection: A laboratory coat, fully buttoned, to protect skin and clothing[3].

    • Footwear: Closed-toed shoes are mandatory.

  • Engineering Controls:

    • Chemical Fume Hood: All open-container handling of the compound and its waste must be performed inside a properly functioning chemical fume hood to prevent inhalation of dust or aerosols[2].

    • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed[4][5].

Step-by-Step Disposal Workflow

The primary and only recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[3]. Never discard this chemical in the regular trash or down the sewer drain.

The following protocol outlines the systematic process for collecting and storing the waste prior to pickup.

Step 1: Waste Identification and Segregation

Proper segregation is fundamental to preventing hazardous chemical reactions and ensuring compliant disposal[3][6].

  • Solid Waste: Collect any solid materials contaminated with the compound, such as used gloves, weighing papers, and absorbent pads, in a designated container for solid hazardous chemical waste[3].

  • Liquid Waste: Collect any unused solutions or mother liquors containing the compound in a designated, compatible container for liquid hazardous chemical waste[3].

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container[2].

Step 2: Container Selection and Management

Container integrity is critical to prevent leaks and environmental contamination.

  • Compatibility: Use containers made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or the original manufacturer's container are preferred choices[2][7].

  • Condition: Ensure the container is free from damage and has a secure, leak-proof closure[6][7].

  • Procedure: Keep the waste container closed at all times, except when actively adding waste[3][8].

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety.

  • Timing: Affix a hazardous waste tag to the container as soon as the first drop of waste is added[2].

  • Content: The label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • The date when waste was first added (accumulation start date)[2]

    • A clear indication of the associated hazards (e.g., "Irritant")[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely and securely within the laboratory pending disposal.

  • Location: The designated storage location, or Satellite Accumulation Area (SAA), must be at or near the point of waste generation and under the control of laboratory personnel[2][6].

  • Containment: It is best practice to use secondary containment (e.g., a chemical-resistant tray or bin) to capture any potential leaks.

  • Regulatory Limits: Be aware of SAA volume limits. A maximum of 55 gallons of hazardous waste may be stored in any single SAA. Once this limit is reached, the waste must be removed by EHS within three days[8].

Step 5: Arranging for Final Disposal

  • Contact EHS: Once your waste container is full or you have no further need to accumulate this specific waste stream, contact your institution's EHS department to schedule a pickup[3].

  • Documentation: Provide EHS with an accurate inventory of the waste. Maintain a detailed internal record of the waste generated, including the date, quantity, and disposal request date, for your laboratory's records[3].

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_streams Waste Segregation start Waste Generation (Solid, Liquid, or Sharps) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Identify Waste Stream ppe->segregate solid Solid Waste segregate->solid liquid Liquid Waste segregate->liquid sharps Sharps Waste segregate->sharps container Select Compatible, Labeled Hazardous Waste Container solid->container liquid->container sharps->container store Store in Secondary Containment in Satellite Accumulation Area (SAA) container->store check Is Container Full or Waste No Longer Generated? store->check check->store No contact Schedule Pickup with EHS / Waste Contractor check->contact Yes

Caption: Decision workflow for compliant waste management.

Regulatory Framework

All chemical waste disposal in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9]. For academic institutions, alternative and more flexible standards may be available under Subpart K of these regulations, which requires the development of a formal Laboratory Management Plan[10]. Regardless of the specific regulatory framework, the core requirements of hazard identification, proper containment, and disposal via a licensed entity remain constant. Your institution's EHS department is your primary resource for navigating these regulations.

References

A Senior Application Scientist's Guide to Handling 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities demands a profound respect for safety protocols. This guide provides a detailed operational plan for handling 2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No: 34415-10-6), a pyrimidine carboxylic acid derivative. The procedures outlined below are designed to ensure the highest level of safety through a combination of engineering controls, appropriate personal protective equipment (PPE), and rigorous handling practices. Adherence to these guidelines is not merely about compliance; it is about fostering a culture of safety and scientific excellence.

Foundational Safety: Hazard Assessment

Before any handling protocol can be established, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this specific compound is not widely published, its classification as a pyrimidine carboxylic acid derivative allows us to extrapolate necessary precautions based on similar chemical structures. Safety Data Sheets (SDS) for related compounds indicate that this class of chemical should be handled as potentially hazardous.

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause irritation.

  • Serious Eye Irritation: The compound can cause significant eye irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion may be harmful.[3][5]

This assessment mandates a cautious approach, treating the compound as hazardous until more specific data becomes available. The Occupational Safety and Health Administration (OSHA) requires employers to perform a workplace hazard assessment to determine the necessary PPE for employees.[6][7][8][9]

The First Line of Defense: Engineering Controls

Personal protective equipment is the final barrier between a researcher and a potential hazard. The primary methods for exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of this compound, especially handling the solid powder, must be conducted inside a certified chemical fume hood. This is crucial to prevent the inhalation of airborne particles.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure low background concentrations of any airborne contaminants.

  • Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][10]

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE is dictated by the identified hazards. The following table summarizes the required PPE for handling this compound.

Protection Type Required Equipment Standard/Specification Rationale for Use
Eye & Face Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN166Provides a complete seal around the eyes to protect from dust and splashes. A face shield is required when there is a significant splash risk.[1][10]
Hand Nitrile Gloves (minimum 5 mil thickness)ASTM D6319 / EN374Nitrile offers good resistance to weak acids and a range of organic solvents, making it a suitable choice for handling this compound.[11][12][13][14] Double-gloving is recommended for extended procedures.
Body Chemical-Resistant Laboratory Coat---A fully buttoned lab coat provides protection against incidental skin contact.
Respiratory N95-rated Respirator (for solids)NIOSH ApprovedRequired when handling the powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of aerosolized particles.[15][16]

Causality Behind PPE Choices: The choice of nitrile gloves is based on their proven resistance to a variety of chemicals, including weak acids and organic solvents commonly used in laboratories.[11][13][14] While specific permeation data for this compound is not available, nitrile provides a reliable barrier for incidental contact. For any signs of contamination, gloves should be removed and replaced immediately.[11] The requirement for chemical splash goggles over standard safety glasses is due to the compound's classification as a serious eye irritant.[1][2] An N95 respirator is specified for its ability to filter at least 95% of airborne particles, which is the primary inhalation risk when handling the solid form of this chemical.

Procedural Guidance: A Step-by-Step Handling Workflow

This workflow is designed to minimize exposure at every stage of the process, from receiving the compound to its final disposal.

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble All Necessary Equipment prep_hood->prep_materials weigh 4. Weigh Compound prep_materials->weigh dissolve 5. Dissolve in Solvent weigh->dissolve reaction 6. Add to Reaction dissolve->reaction decontaminate 7. Decontaminate Glassware reaction->decontaminate dispose_waste 8. Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe 9. Doff & Dispose PPE dispose_waste->doff_ppe wash 10. Wash Hands doff_ppe->wash

Caption: A workflow for the safe handling of this compound.

Detailed Protocol Steps:

  • Preparation:

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a lab coat.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.

  • Handling (Inside Fume Hood):

    • Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula to transfer the powder and avoid generating dust.

    • Dissolution: If making a solution, add the solvent to the solid slowly to prevent splashing. The product is soluble in solvents like DMSO and ethanol.[17]

    • Reaction Addition: Add the compound or its solution to the reaction vessel carefully.

  • Cleanup and Disposal:

    • Decontamination: All glassware and equipment that came into contact with the compound should be decontaminated. Rinse with an appropriate solvent, followed by soap and water.

    • Waste Disposal:

      • Solid Waste: Contaminated weigh boats, gloves, and paper towels should be placed in a clearly labeled hazardous solid waste container.

      • Liquid Waste: Unused solutions and solvent rinses should be disposed of in a designated hazardous liquid waste container for halogenated or non-halogenated waste, as appropriate. Do not pour chemical waste down the drain.[10]

    • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles) to avoid self-contamination. Dispose of single-use items in the appropriate waste stream.

    • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[10][17]

Emergency Procedures: Plan for the Unexpected

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][18]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation persists, seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4][5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

  • Small Spill (in fume hood): Use an appropriate absorbent material (e.g., chemical absorbent pads) to contain and clean up the spill. Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Large Spill: Evacuate the immediate area and alert laboratory personnel and the institutional safety officer. Prevent the spill from entering drains.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
Reactant of Route 2
2-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.